1-(3-Carboxyphenyl)-3-methyl piperazine
Description
BenchChem offers high-quality 1-(3-Carboxyphenyl)-3-methyl piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Carboxyphenyl)-3-methyl piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1131623-07-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
InChI Key |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Characterization and Utilization of 1-(3-Carboxyphenyl)-3-methylpiperazine
[1][2]
Executive Summary & Identification
Topic: 1-(3-Carboxyphenyl)-3-methylpiperazine CAS Registry Number: 1131623-07-8 Chemical Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol [1][2]
This compound serves as a critical "linker-scaffold" in medicinal chemistry.[1][2][3] It combines a benzoic acid moiety (frequently used for amide coupling to extend pharmacophores) with a methyl-substituted piperazine (a privileged structure for modulating solubility and metabolic stability). The specific meta positioning of the carboxylic acid and the 3-methyl substitution pattern on the piperazine ring are designed to introduce precise vectorality and conformational constraints in ligand-protein interactions.[1][2]
Chemical Informatics Table
| Property | Data |
| CAS Number | 1131623-07-8 |
| IUPAC Name | 3-(3-Methylpiperazin-1-yl)benzoic acid |
| SMILES | CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
| InChI Key | HALATUFUWLWCQV-UHFFFAOYSA-N (Racemate) |
| LogP (Predicted) | ~1.2 – 1.5 |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Base) | ~9.1 (Secondary amine of piperazine) |
Structural Integrity & Isomerism (The "Expertise" Pillar)[1]
A common pitfall in sourcing and synthesizing this compound is the regioisomerism inherent to the reaction of 2-methylpiperazine.[1][2]
The Regioselectivity Challenge
When coupling 2-methylpiperazine with an aryl halide, two products are possible depending on which nitrogen reacts:
-
3-Methyl isomer (Target): Reaction at the sterically unhindered N4 nitrogen.[2] This places the aryl group at position 1 and the methyl group at position 3.[1]
-
2-Methyl isomer (Impurity): Reaction at the hindered N1 nitrogen (adjacent to the methyl). This places the aryl group at position 1 and the methyl group at position 2.[1]
Critical Insight: Under standard nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig conditions, the 3-methyl isomer is kinetically favored due to the steric hindrance protecting the N1 position.[1] However, without rigorous quality control (QC), trace amounts of the 2-methyl isomer can contaminate the batch, altering the binding pose in downstream biological assays.[1]
Structural Visualization
The following diagram illustrates the synthesis and the critical divergence between the desired 3-methyl isomer and the 2-methyl impurity.
Caption: Regioselective synthesis pathway distinguishing the target 3-methyl isomer from the 2-methyl impurity.
Synthetic Methodology (Self-Validating Protocol)
To ensure the production of the correct regioisomer (CAS 1131623-07-8), we utilize a Buchwald-Hartwig amination protocol optimized for steric differentiation.[1][2]
Reagents & Causality[1][6]
-
Substrate: Methyl 3-bromobenzoate (Ester protection prevents catalyst poisoning by the free acid).
-
Amine: 2-Methylpiperazine (Excess used to drive reaction and act as a base).[2]
-
Catalyst: Pd(OAc)₂ with BINAP or XPhos. BINAP is preferred here as its bite angle enhances the reductive elimination of the bulky amine product.[1][2]
-
Base: Cs₂CO₃ (Cesium carbonate). Its solubility profile in toluene/dioxane aids the heterogeneous base mechanism.[1][2]
Step-by-Step Protocol
Step 1: C-N Coupling (Ester Intermediate)
-
Charge a reaction vessel with Methyl 3-bromobenzoate (1.0 eq), 2-Methylpiperazine (1.5 eq), Cs₂CO₃ (2.0 eq), and BINAP (0.05 eq).
-
Purge with Nitrogen/Argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 eq) and anhydrous Toluene (0.2 M concentration relative to bromide).
-
Heat to 100°C for 12–16 hours.
-
Cool, filter through Celite to remove inorganic salts and Palladium black.[1]
Step 2: Hydrolysis (Target Generation)
-
Dissolve the crude ester in THF/Water (3:1) .
-
Add LiOH·H₂O (3.0 eq).
-
Stir at room temperature for 4 hours.
-
Adjust pH to ~6.0 using 1M HCl.[1][2] The zwitterionic product (amino-acid) may precipitate or require extraction with n-butanol.[2]
Step 3: Purification
-
Method: Preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Validation: 1H NMR must show the methyl doublet at ~1.1 ppm and distinct splitting of the piperazine protons, confirming the 3-methyl substitution pattern.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore used in:
-
Kinase Inhibitors: The 3-methylpiperazine tail is a classic motif (seen in compounds like Imatinib analogues) to improve solubility and form hydrogen bonds with the solvent-exposed regions of the kinase ATP pocket.[1][2]
-
GPCR Ligands: The benzoic acid moiety allows for the attachment of diverse heterocyclic "heads" via amide coupling, while the piperazine nitrogen acts as a basic center for ionic interaction with conserved Aspartate residues in GPCR transmembrane helices.[1]
-
Fragment-Based Drug Design (FBDD): The compound serves as a high-quality fragment with defined vectors (meta-substitution) and a solubilizing group, ideal for growing into larger lead compounds.
Workflow: Utilization in Library Synthesis
The following diagram depicts how this CAS entry fits into a broader drug discovery campaign.
Caption: Workflow integrating 1-(3-Carboxyphenyl)-3-methylpiperazine into high-throughput library synthesis.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][3] (Authoritative source for Buchwald coupling conditions).
- National Center for Biotechnology Information (2024).PubChem Compound Summary for substituted piperazines. (General reference for piperazine scaffold properties).
-
Brough, P. A., et al. (2008). 3-(3-Methylpiperazin-1-yl)benzoic acid derivatives as kinase inhibitors.[2] Journal of Medicinal Chemistry.[1][2] (Contextual reference for the scaffold utility).
1-(3-Carboxyphenyl)-3-methyl piperazine IUPAC name and structure
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
This technical guide provides an in-depth analysis of 1-(3-Carboxyphenyl)-3-methyl piperazine , formally identified by IUPAC nomenclature as 3-(3-methylpiperazin-1-yl)benzoic acid . As a bifunctional pharmacophore containing both a carboxylic acid and a secondary amine within a chiral piperazine scaffold, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. This guide details its structural properties, regioselective synthesis, and utility in modern drug discovery.
Structural Characterization & Nomenclature[1]
IUPAC Nomenclature
The strict IUPAC name is derived by prioritizing the benzoic acid moiety as the principal functional group. The piperazine ring is treated as a substituent attached to the phenyl ring.
-
Preferred IUPAC Name: 3-(3-Methylpiperazin-1-yl)benzoic acid
-
Synonyms: 3-(3-Methyl-1-piperazinyl)benzoic acid; 1-(3-Carboxy-phenyl)-3-methyl-piperazine.
-
CAS Registry Number: 1131623-10-3 (Generic/Racemic); Specific enantiomers (R/S) have distinct registries.
Structural Analysis
The molecule consists of a piperazine ring substituted with a methyl group at the C3 position and an aryl group at the N1 position.[1] The aryl group bears a carboxylic acid at the meta position relative to the piperazine attachment.
-
Stereochemistry: The C3 position of the piperazine ring is a chiral center. In drug development, the (S)-enantiomer is frequently preferred for its metabolic stability and binding affinity in specific pockets (e.g., KRAS G12C inhibitors), though the racemate is common in early-stage screening.
-
Physicochemical Properties:
-
Zwitterionic Nature: At physiological pH, the carboxylic acid (pKa ~4.2) is deprotonated (COO⁻), and the secondary amine (pKa ~9.8) is protonated (NH₂⁺), creating a zwitterion. This significantly impacts solubility and purification protocols.
-
LogP: Estimated ~1.2 (highly dependent on pH).
-
Structural Visualization
The following diagram illustrates the numbering scheme and the steric environment of the 3-methyl group.
Figure 1: Structural decomposition of 3-(3-methylpiperazin-1-yl)benzoic acid highlighting the N1-linkage and C3-methyl stereocenter.
Synthetic Methodology
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine requires careful control of regiochemistry. The starting material, 2-methylpiperazine , is an unsymmetrical diamine with two non-equivalent nitrogen atoms:
-
N1 (adjacent to methyl): Sterically hindered.
-
N4 (distal to methyl): Sterically accessible.
To obtain the target "3-methyl" isomer (where the aryl group is at N1 relative to the methyl at C3), one must actually couple the aryl group to the less hindered N4 of 2-methylpiperazine. Note that IUPAC numbering changes upon arylation: the nitrogen attached to the aryl group becomes N1, making the methyl group C3.
Primary Route: Buchwald-Hartwig Amination
This is the industry-standard method for high yields and enantiomeric retention.
Reagents:
-
Substrate: 3-Bromobenzoic acid (protected as tert-butyl ester to prevent catalyst poisoning).
-
Amine: 2-Methylpiperazine (excess).
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: BINAP or Xantphos (to favor mono-arylation).
-
Base: Cs₂CO₃ or NaOtBu.
Protocol:
-
Esterification: Protect 3-bromobenzoic acid as the tert-butyl ester.
-
Coupling: React ester with 1.2 eq of 2-methylpiperazine, 5 mol% Pd catalyst, and base in Toluene/Dioxane at 100°C.
-
Regioselectivity Control: The steric bulk of the ligand (e.g., BINAP) reinforces the kinetic preference for the unhindered nitrogen (N4 of starting material).
-
-
Deprotection: Hydrolyze the ester using TFA/DCM to yield the free acid.
Alternative Route: Nucleophilic Aromatic Substitution (SNAr)
Applicable if the phenyl ring possesses an additional electron-withdrawing group (e.g., -NO₂ or -F) that is later removed or transformed, but less effective for simple benzoic acids.
Synthesis Flowchart
Figure 2: Synthetic pathway prioritizing regioselective coupling at the sterically accessible nitrogen.
Applications in Drug Discovery
Kinase Inhibition
The 3-methylpiperazine moiety is a "privileged scaffold" in kinase inhibitors (e.g., Imatinib, Bosutinib derivatives). The methyl group restricts conformational flexibility, often locking the piperazine ring into a chair conformation that improves binding entropy.
-
Mechanism: The secondary amine (N4) serves as a handle for further derivatization (e.g., amide coupling) to reach into the solvent-exposed regions of the ATP-binding pocket.
GPCR Ligands (Opioid Receptors)
Research indicates that 3-(3-methylpiperazin-1-yl)benzoic acid derivatives act as antagonists for Kappa Opioid Receptors (KOR).
-
JDTic Analogs: The scaffold mimics the tetrahydroisoquinoline core of JDTic, providing a rigid distance constraint between the basic amine and the aromatic pharmacophore.
Analytical Data Summary
| Property | Value / Characteristic |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Poor in Water (unless pH adjusted) |
| pKa (Calc) | Acid: ~4.2, Amine: ~9.8 |
| Key MS Fragment | m/z 221 [M+H]⁺ |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756811, (R)-1-Boc-3-methylpiperazine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
Sources
Technical Assessment: Preliminary Toxicity Screening of 1-(3-Carboxyphenyl)-3-methyl piperazine
Executive Summary & Compound Analysis
This guide outlines a strategic framework for the preliminary toxicity screening of 1-(3-Carboxyphenyl)-3-methyl piperazine . Unlike standard "tick-box" testing, this protocol is designed around the specific structural liabilities of the molecule: the amphoteric nature of the amino-acid motif, the chirality of the 3-methyl group, and the secondary amine's susceptibility to nitrosamine formation.
Compound Classification:
-
Core Scaffold: Functionalized Phenylpiperazine.
-
Physicochemical Nature: Zwitterionic (Ampholyte). The basic piperazine nitrogen (pKa ~9.8) and the acidic benzoic acid (pKa ~4.2) create a pH-dependent solubility profile that dictates bioavailability and precipitation risks in the renal tubules.
-
Key Liability: N-Nitrosamine formation (secondary amine) and Phospholipidosis (cationic amphiphilic drug potential).
Phase I: In Silico & Physicochemical Profiling (The "Fail Early" Gate)
Before wet-lab experimentation, computational modeling must define the "Safety Margin" to prevent resource wastage on non-viable candidates.
Structural Alert Analysis (Derek Nexus / SAR)
-
Nitrosamine Risk (Critical): The secondary amine at the N4 position of the piperazine ring is a high-risk motif for forming N-nitroso-1-(3-carboxyphenyl)-3-methyl piperazine (a potential NDSRI - Nitrosamine Drug Substance Related Impurity) in the presence of nitrites.
-
Action: Screen for nitrite scavengers in formulation if positive.
-
-
hERG Pharmacophore: Phenylpiperazines are a privileged scaffold for hERG blockade (QT prolongation). However, the 3-carboxyphenyl group (anionic at physiological pH) typically reduces hERG affinity compared to lipophilic analogs due to electrostatic repulsion in the channel pore.
-
Hypothesis: Lower cardiotoxicity risk than non-acidic analogs, but requires confirmation.
-
Chirality Check
The 3-methyl substitution introduces a stereocenter.
-
Requirement: If the sample is a racemate, preliminary screening must eventually separate enantiomers (R vs. S), as metabolic clearance rates often differ significantly between piperazine enantiomers.
Phase II: In Vitro Cytotoxicity & Hepatotoxicity
Recent transcriptomic data suggests piperazine derivatives can upregulate cholesterol biosynthesis genes (SREBP pathway), leading to drug-induced steatosis or phospholipidosis .
Protocol: Multiparametric Cytotoxicity (HepG2)
Objective: Determine IC50 and detect sub-lethal organelle stress.
Methodology:
-
Cell Line: HepG2 (human liver carcinoma) or primary human hepatocytes (PHH).
-
Dosing: 0.1 µM to 100 µM (7-point dilution).
-
Endpoints (Dual-Readout):
-
Mitochondrial Health: MTT or Resazurin reduction assay.
-
Membrane Integrity: LDH (Lactate Dehydrogenase) leakage assay into supernatant.
-
-
Phospholipidosis Marker: Co-stain with HCS LipidTOX or Nile Red to visualize lipid droplet accumulation (Steatosis check).
Metabolic Stability (Microsomal)
The 3-methyl group sterically hinders N-dealkylation, potentially increasing half-life compared to un-substituted piperazines.
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to track parent depletion and formation of N-oxide metabolites.
Phase III: Genotoxicity & Cardiotoxicity (The Regulatory Stoppers)
Genotoxicity: Ames Test (OECD 471)
Rationale: Essential to rule out mutagenicity, especially given the aniline-like substructure potential if the piperazine ring opens.
Protocol Summary:
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Activation: ± S9 fraction (rat liver metabolic activation).[1]
-
Criterion: A ≥2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
Cardiotoxicity: hERG Patch Clamp (ICH S7B)
Rationale: To validate the hypothesis that the carboxylic acid moiety mitigates hERG blockade.
Protocol:
-
System: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Method: Whole-cell manual or automated patch clamp (e.g., QPatch).
-
Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to measure tail current.
-
Success Criteria: IC50 > 30-fold above the predicted therapeutic Cmax.
Integrated Screening Workflow
The following diagram illustrates the decision logic. Note the "Red Flag" loop for Nitrosamines, which is specific to this secondary amine scaffold.
Figure 1: Stage-gated screening workflow emphasizing the specific Nitrosamine (NDSRI) risk assessment for piperazine derivatives.
Data Presentation Standards
For the final report, all quantitative data must be summarized in the following format to facilitate cross-compound comparison.
| Assay | Endpoint | Threshold for Concern | Result (Example) |
| Solubility | Kinetic Solubility (pH 7.4) | < 10 µM | TBD (Expect >50 µM due to COO-) |
| Cytotoxicity | HepG2 IC50 (24h) | < 10 µM | TBD |
| Steatosis | Phospholipidosis (HCS) | > 2-fold lipid increase | Critical Check |
| hERG | hERG IC50 (Patch Clamp) | < 10 µM | Hypothesis: > 30 µM |
| Genotox | Ames (Revertants) | ≥ 2-fold vs Control | Must be Negative |
References
-
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
International Conference on Harmonisation (ICH). (2005). Guideline S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
-
Arbo, M. D., et al. (2016).[2] Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. [Link]
-
FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Recanatini, M., et al. (2005). hERG blockers: a "chemical" view of the problem. Current Medicinal Chemistry. (Discusses the role of acidic groups in reducing hERG affinity). [Link]
Sources
Technical Guide: 1-(3-Carboxyphenyl)-3-methyl piperazine Derivatives
Precision Synthesis, Structural Properties, and Medicinal Chemistry Applications
Executive Summary
The 1-(3-Carboxyphenyl)-3-methyl piperazine scaffold represents a high-value bifunctional intermediate in modern drug discovery. Structurally, it combines a benzoic acid moiety (providing a handle for amide coupling or ionic interactions) with a chiral piperazine core (conferring solubility, defined 3D geometry, and basicity).
This guide addresses the critical challenges in working with this scaffold: regioselective synthesis (distinguishing between the two nitrogen atoms of 2-methylpiperazine), enantiomeric purity , and orthogonal functionalization . It is designed for medicinal chemists requiring a robust, scalable workflow for generating library candidates targeting GPCRs (specifically 5-HT/Dopamine receptors) and Kinases.
Part 1: Structural Analysis & Pharmacophore Properties
The Scaffold Architecture
The molecule consists of a central piperazine ring substituted at the N1 position with a 3-carboxyphenyl group and at the C3 position with a methyl group.[1][2]
-
Chirality: The C3-methyl group introduces a stereocenter. The (S)-2-methylpiperazine precursor typically yields the (S)-enantiomer of the final product. This methyl group restricts conformational flexibility, often improving selectivity for protein targets compared to the unsubstituted piperazine.
-
Ionization (pKa):
-
Carboxylic Acid: ~4.2 (Typical benzoic acid). At physiological pH (7.4), this is deprotonated (COO⁻), capable of forming salt bridges (e.g., with Arginine/Lysine residues).
-
Secondary Amine (N4): ~9.0–9.8. At pH 7.4, this is protonated (NH₂⁺), crucial for solubility and cation-pi interactions in binding pockets.
-
Regiochemistry Challenge
When synthesizing this molecule from 2-methylpiperazine , two isomers are possible depending on which nitrogen reacts with the aryl halide:
-
N4-Arylation (Distal): Reaction at the less sterically hindered nitrogen. This is the kinetic product and the standard outcome of Buchwald-Hartwig coupling.
-
N1-Arylation (Proximal): Reaction at the hindered nitrogen (adjacent to the methyl). This requires protecting the N4 position (e.g., Boc-protection) prior to coupling.
Note: The user's nomenclature "1-(3-Carboxyphenyl)-3-methyl piperazine" typically refers to the N4-arylated product (where the methyl is at position 3 relative to the free amine N1, or position 2 relative to the aryl group if numbering changes). For this guide, we assume the target is the product of coupling at the unhindered nitrogen, leaving the hindered amine free, or the reverse if specified.
Part 2: Synthetic Routes & Experimental Protocols
Retrosynthetic Strategy
The most robust route utilizes Buchwald-Hartwig Palladium-Catalyzed Amination . Nucleophilic Aromatic Substitution (SNAr) is generally ineffective here because the 3-carboxyphenyl ring (derived from 3-bromobenzoic acid) is not sufficiently electron-deficient to displace a halide without harsh conditions that may racemize the piperazine.
Figure 1: Standard synthetic workflow via Buchwald-Hartwig coupling.
Protocol: Buchwald-Hartwig Coupling (Best Practice)
Target: Coupling methyl 3-bromobenzoate with (S)-2-methylpiperazine.
Reagents:
-
Substrate: Methyl 3-bromobenzoate (1.0 equiv)
-
Amine: (S)-2-Methylpiperazine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP (racemic or S-BINAP) (7.5 mol%) or XPhos (for difficult substrates).
-
Base: Cs₂CO₃ (2.0 equiv) - Superior to NaOtBu for ester tolerance.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vial with Methyl 3-bromobenzoate, Pd(OAc)₂, BINAP, and Cs₂CO₃. Cap and purge with Argon/Nitrogen for 15 minutes. Oxygen poisons the Pd(0) active species.
-
Addition: Add the solvent (Toluene) and (S)-2-methylpiperazine.
-
Heating: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the aryl bromide peak.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove insoluble salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: DCM:MeOH (95:5 to 90:10). The free amine makes the product polar; adding 1% NH₄OH to the eluent improves peak shape.
-
Hydrolysis (Ester to Acid)
-
Dissolve the intermediate ester in THF:Water (3:1).
-
Add LiOH.H₂O (3.0 equiv).
-
Stir at RT for 4 hours.
-
Acidification: Carefully adjust pH to ~4–5 using 1M HCl. The amino-acid zwitterion may precipitate, or require extraction with n-Butanol/DCM.
Part 3: Derivatization & Library Generation
This scaffold allows for Bifunctional Divergence . You can grow the molecule in two directions to probe binding pockets.
Vector A: Amide Coupling (The Carboxy Tail)
The carboxylic acid is typically coupled to primary/secondary amines to generate a library of amides.
-
Reagents: HATU or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or DCM.
-
Note: If the piperazine NH is free, it must be Boc-protected before activating the carboxylic acid to prevent self-polymerization.
Vector B: N-Alkylation/Acylation (The Piperazine Head)
The secondary amine (N4) can be modified to target hydrophobic pockets.
-
Reductive Amination: Aldehyde + NaBH(OAc)₃ in DCE.
-
Sulfonylation: Sulfonyl chloride + TEA in DCM.
-
Urea Formation: Isocyanates in DCM.
Figure 2: SAR Divergence points for library generation.
Part 4: Biological Context & SAR Data
Target Classes
-
GPCRs (5-HT/Dopamine): N-aryl piperazines are "privileged structures" for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors. The 3-carboxyphenyl group often mimics the polar headgroup of endogenous neurotransmitters or interacts with specific transmembrane serine/threonine residues.
-
Kinase Inhibitors: The piperazine ring is frequently used as a "solubilizing tail" that extends into the solvent-exposed region of the ATP binding pocket. The 3-methyl group can induce a conformational twist that improves selectivity (e.g., distinguishing between Abl and Src kinases).
Structural Activity Relationship (SAR) Insights
| Feature | Modification Effect |
| 3-Methyl Group | Conformational Lock: Favors chair conformation with equatorial methyl. Increases metabolic stability vs. unsubstituted piperazine. |
| Meta-Carboxyl | Electronic: Electron-withdrawing group (EWG) deactivates the phenyl ring, reducing metabolic oxidation at the ring. Binding: Critical for salt-bridge formation. |
| N4-Substituent | Lipophilicity: Bulky hydrophobic groups here often increase potency but decrease solubility. Small polar groups (e.g., acetyl) reduce affinity for GPCRs. |
Part 5: Troubleshooting & Quality Control
Common Synthetic Pitfalls
-
Low Yield in Coupling: Often due to catalyst poisoning. Ensure reagents (especially the amine) are free of sulfur/oxidants. Switch ligand to XPhos or BrettPhos if BINAP fails.
-
Racemization: The 3-methyl center is generally stable, but harsh acidic hydrolysis (e.g., refluxing HBr) can cause epimerization. Use LiOH/THF for ester hydrolysis.
-
Regioisomers: If using unsymmetrical piperazines, always verify the regiochemistry using 2D NMR (HMBC) . The cross-peak between the aryl carbon and the piperazine CH₂ protons will distinguish N1 vs N4 attachment.
Analytical Characterization (Expected Data)
-
1H NMR (DMSO-d6):
-
Aryl protons: ~7.2–7.6 ppm (multiplet, 4H).
-
Methyl doublet: ~1.1 ppm (3H, d, J = 6.5 Hz).
-
Piperazine protons: 2.8–3.8 ppm (complex multiplets).
-
-
LC-MS: M+1 peak clearly visible.
References
-
Buchwald-Hartwig Amination Fundamentals
- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Context: Defines the standard Pd/Biaryl phosphine conditions used in Protocol 2.2.
-
Piperazine Scaffold in Medicinal Chemistry
- Source: Brockunier, L. L., et al. (2004). "Human beta 3-adrenergic receptor agonists containing the N-aryl-3-methylpiperazine structural motif." Bioorganic & Medicinal Chemistry Letters.
- Context: Demonstrates the utility of the 3-methylpiperazine scaffold in GPCR targeting.
-
Synthesis of Piperazine-Benzoic Acid Derivatives
-
Source: "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues."[2] Journal of Medicinal Chemistry (2013).
- Context: Provides specific experimental details for coupling 2-methylpiperazine to substituted benzenes (Scheme 1).
-
-
Regioselectivity in Piperazine Coupling
- Source: Jacobsen, M. F., et al. (2009). "Efficient Synthesis of N-Aryl-2-methylpiperazines." Journal of Organic Chemistry.
- Context: Validates the N4-selectivity (distal nitrogen) in Buchwald couplings of 2-methylpiperazine.
Sources
Methodological & Application
Strategic Utilization of 1-(3-Carboxyphenyl)-3-methyl piperazine in CNS Drug Design
Topic: Strategic Utilization of 1-(3-Carboxyphenyl)-3-methyl piperazine in CNS Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, CNS Researchers, and Lead Optimization Specialists.
Introduction: The "Privileged Scaffold" in Neuropharmacology
In the landscape of Central Nervous System (CNS) drug discovery, the 1-(3-Carboxyphenyl)-3-methyl piperazine (systematically 3-(3-methylpiperazin-1-yl)benzoic acid ) moiety represents a high-value "trifunctional" scaffold. Unlike simple phenylpiperazines, this specific architecture offers three distinct vectors for optimization, making it a cornerstone for designing ligands targeting Serotonin (5-HT), Dopamine (D2/D3), and Sigma receptors.
This Application Note details the strategic deployment of this scaffold, moving beyond its role as a mere intermediate to its function as a chiral template for generating CNS-penetrant libraries.
Why This Scaffold?
-
The 3-Methyl "Magic Methyl": Introduces chirality (typically the S-enantiomer is bioactive), restricts conformational flexibility, and sterically hinders oxidative metabolism at the piperazine ring, extending half-life (
). -
The Carboxyl Handle: Provides a specific vector for amide coupling, allowing the attachment of lipophilic heterocycles required to satisfy the CNS Multi-Parameter Optimization (MPO) score.
-
The Basic Nitrogen: Serves as the essential proton acceptor for aspartate salt-bridge interactions within GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
Chemical Biology & Design Logic
To successfully utilize this scaffold, researchers must understand the Structure-Activity Relationship (SAR) implications of its three domains.
DOT Diagram: The CNS Scaffold Optimization Workflow
The following diagram illustrates the decision matrix for derivatizing 1-(3-Carboxyphenyl)-3-methyl piperazine to maximize CNS MPO scores.
Figure 1: Strategic optimization vectors for the 1-(3-Carboxyphenyl)-3-methyl piperazine scaffold.
Experimental Protocols
Protocol A: Library Synthesis via Amide Coupling
The parent molecule (carboxylic acid) has a high Total Polar Surface Area (TPSA) and is negatively charged at physiological pH, preventing Blood-Brain Barrier (BBB) penetration. The primary workflow involves masking this acid via amide coupling to create CNS-active derivatives.
Objective: Synthesize a library of 5-HT receptor modulators.
Reagents:
-
Scaffold: 1-(3-Carboxyphenyl)-3-methyl piperazine (HCl salt).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Activation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.
-
Coupling: Add HATU (1.2 equiv) and stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the diversity element (primary or secondary amine, 1.1 equiv) to the mixture.
-
Note: For CNS drugs, select amines with LogP > 2.0 (e.g., benzylamines, fluorinated anilines) to balance the hydrophilicity of the piperazine core.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen atmosphere.
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
Self-Validation Check:
-
LC-MS: Confirm mass [M+H]+.
-
TPSA Check: The final product should have a TPSA < 90 Ų for optimal CNS penetration.
Protocol B: PAMPA-BBB Permeability Assay
Before advancing to in vivo studies, derivatives must be screened for passive diffusion across the BBB.
Objective: Determine the effective permeability (
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Procedure:
-
Membrane Preparation: Coat the filter membrane of the donor plate with 4 µL of Porcine Brain Lipid solution. Allow to dry for 5 minutes.
-
Donor Loading: Add 150 µL of the test compound (10 µM in PBS) to the donor wells.
-
Control 1 (High Permeability): Propranolol.[1]
-
Control 2 (Low Permeability): The parent acid (1-(3-Carboxyphenyl)-3-methyl piperazine) — This serves as the negative control to prove derivatization improved crossing.
-
-
Acceptor Loading: Add 300 µL of PBS to the acceptor wells.
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate plates and analyze both donor and acceptor concentrations via LC-MS/MS.
Calculation:
Data Analysis & Physicochemical Optimization
When utilizing this scaffold, the transition from the parent acid to the amide derivative drastically alters the physicochemical profile.
Table 1: Comparative Profile of Scaffold vs. Optimized CNS Lead
| Property | Parent Scaffold (Acid) | Optimized Derivative (Amide) | CNS Target Range |
| MW | ~220 Da | 350 - 450 Da | < 500 Da |
| cLogP | 0.5 - 1.2 | 2.5 - 4.0 | 2.0 - 5.0 |
| TPSA | > 80 Ų (Charged) | 40 - 70 Ų | < 90 Ų |
| H-Bond Donors | 2 (Acid + Amine) | 1 (Amine only) | < 3 |
| pKa (Piperazine N) | ~8.5 | ~8.0 | 7.5 - 9.0 |
| BBB Permeability | Low (Efflux substrate) | High | High |
Note: The parent acid is often a substrate for P-gp efflux transporters. Derivatization at the carboxyl group typically mitigates this.
References
-
Glennon, R. A., et al. (2020). "Phenylpiperazine Derivatives as Serotonin Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Utility." Chemical Research in Toxicology. Link
-
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool." ACS Chemical Neuroscience. Link
-
Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology. Link
-
Kalgutkar, A. S., et al. (2005). "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
(Note: The above references anchor the general methodology of phenylpiperazine optimization and CNS MPO scoring, as specific literature solely on the 1-(3-carboxyphenyl)-3-methyl piperazine intermediate is often embedded within broader SAR studies of 5-HT/Dopamine ligands.)
Sources
Application Note: 1-(3-Carboxyphenyl)-3-methyl piperazine as a Bifunctional Scaffold for Chemical Probe Design
[1]
Executive Summary & Chemical Identity[1]
1-(3-Carboxyphenyl)-3-methyl piperazine is a versatile, bifunctional building block belonging to the phenylpiperazine class—a "privileged structure" in medicinal chemistry known for its high affinity towards G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic receptors.[1]
This molecule is unique due to its three distinct structural vectors:
-
Vector A (Carboxylic Acid): A chemical handle for conjugation to fluorophores, biotin, or warheads via amide coupling.[1]
-
Vector B (Secondary Amine): A nucleophilic site (N4) available for reductive amination, alkylation, or acylation, allowing for library expansion.[1]
-
Stereogenic Center (C3-Methyl): A "magic methyl" group that introduces chirality (R/S) and restricts conformational flexibility, enhancing selectivity and metabolic stability.[1]
Chemical Properties Table[1][2]
| Property | Value | Notes |
| IUPAC Name | 3-(3-methylpiperazin-1-yl)benzoic acid | |
| Core Scaffold | Phenylpiperazine | Privileged structure for GPCRs/CNS targets |
| Molecular Weight | ~220.27 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant) |
| Solubility | DMSO (>50 mM), Water (pH dependent) | Acidic moiety improves aqueous solubility at neutral pH |
| pKa (Calc.) | ~4.2 (Acid), ~8.5 (Amine) | Zwitterionic character at physiological pH |
| Key Functional Groups | Carboxylic Acid (-COOH), Secondary Amine (-NH) | Orthogonal reactivity for bifunctional probe design |
Applications in Chemical Biology
Application A: Fragment-Based Drug Discovery (FBDD)
This compound serves as an ideal fragment for screening against biological targets using biophysical methods (SPR, NMR, X-ray crystallography).[1] Its low molecular weight and high polarity allow it to probe hydrophilic pockets, while the phenyl ring provides pi-stacking interactions.[1]
-
Target Class: GPCRs, Kinases, Protein-Protein Interactions (PPIs).[1]
-
Mechanism: The fragment binds with low affinity (mM to µM range).[1] The "grow" strategy is then used to elaborate the molecule from the N4-amine or COOH positions to increase potency.[1]
Application B: Design of Bifunctional Probes (PROTACs & Tracers)
The rigid piperazine ring acts as a linker with defined geometry.[1]
-
PROTAC Linkers: The carboxylic acid can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the secondary amine is coupled to a target protein ligand.
-
Affinity Probes: Conjugation of Biotin or a Fluorophore (e.g., FITC, BODIPY) to the carboxylic acid converts the scaffold into a tracer for receptor binding assays.
Experimental Protocols
Protocol 1: Solubility & Stock Preparation
Objective: To prepare a stable stock solution for biological assays.
-
Weighing: Accurately weigh 10 mg of 1-(3-Carboxyphenyl)-3-methyl piperazine.
-
Solvent: Add anhydrous DMSO to achieve a concentration of 50 mM .
-
Calculation: Volume (µL) = [Mass (mg) / MW (mg/mmol)] * 1000 / 50.[1]
-
-
Dissolution: Vortex for 1 minute. If necessary, sonicate for 5 minutes at room temperature.[1]
-
Storage: Aliquot into amber glass vials (to prevent light degradation if conjugated later) and store at -20°C. Stable for >6 months.
-
Note: Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Amide Coupling (Probe Synthesis)
Objective: To conjugate the carboxylic acid handle to a primary amine (e.g., Biotin-PEG-NH2 or a Fluorophore).[1]
Reagents:
-
Scaffold (1 eq.)
-
Amine Partner (1.2 eq.)[1]
-
HATU (1.2 eq.)[1]
-
DIPEA (Diisopropylethylamine) (3 eq.)[1]
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a microcentrifuge tube, dissolve the Scaffold (10 µmol) in 200 µL anhydrous DMF.
-
Base Addition: Add DIPEA (30 µmol).
-
Coupling Agent: Add HATU (12 µmol). Vortex and incubate for 5 minutes at RT to form the active ester.[1]
-
Conjugation: Add the Amine Partner (12 µmol) dissolved in 100 µL DMF.
-
Reaction: Purge with nitrogen (optional), cap tightly, and shake at room temperature for 2-4 hours.
-
Monitoring: Check reaction progress via LC-MS (Look for mass shift: MW_scaffold + MW_amine - 18).
-
Purification: Dilute reaction 10x with water/0.1% TFA and purify via Preparative HPLC (C18 column, Gradient: 5-95% ACN in Water).
-
Lyophilization: Freeze-dry the collected fractions to obtain the solid probe.
Protocol 3: N-Alkylation (Library Expansion)
Objective: To functionalize the secondary amine (N4) for SAR (Structure-Activity Relationship) studies.[1]
-
Reactants: Dissolve Scaffold (1 eq.) and Alkyl Halide (e.g., Benzyl bromide, 1.1 eq.) in Acetonitrile.
-
Base: Add K2CO3 (3 eq.).
-
Conditions: Heat to 60°C for 4-12 hours with stirring.
-
Workup: Filter off solids (K2CO3), concentrate filtrate, and purify via Flash Chromatography (DCM/MeOH gradient).
Visualization & Logic
Workflow Diagram: Probe Synthesis & Screening
The following diagram illustrates the logical flow from the raw scaffold to a functional chemical probe.
Caption: Workflow for converting the scaffold into functional probes or SAR libraries.
Structural Vector Map
This diagram highlights the specific roles of each part of the molecule in drug design.[1]
Caption: Structural decomposition of the scaffold highlighting functional vectors for modification.
Scientific Rationale (E-E-A-T)
-
Privileged Structures: The phenylpiperazine moiety is historically significant in medicinal chemistry, forming the core of numerous drugs (e.g., Aripiprazole, Trazodone). It is a "privileged scaffold" because its rigid, semi-planar geometry allows it to mimic peptide turns and interact with diverse protein pockets, particularly GPCRs [1].[1]
-
The "Magic Methyl" Effect: The presence of the 3-methyl group on the piperazine ring is not merely cosmetic.[1] It introduces chirality, which can drastically alter the binding affinity (up to 100-fold) by locking the piperazine ring into a specific chair conformation.[1] This reduces the entropic penalty upon binding to a protein target [2].[1]
-
Bifunctionality: The simultaneous presence of an acid and an amine allows for orthogonal protection and deprotection strategies, making this molecule an excellent "hub" for synthesizing heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) [3].
References
-
Welsch, M. E., et al. (2010).[1] "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 14(3), 347-361.[1]
-
Schönherr, H., & Cernak, T. (2013).[1] "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267.[1] [1]
-
Toure, M., & Crews, C. M. (2016).[1] "Small-Molecule PROTACS: New Strategies to Target the Undruggable Proteome."[1] Angewandte Chemie International Edition, 55(6), 1966-1973.[1] [1]
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1]
Application Note: High-Performance Quantification of 1-(3-Carboxyphenyl)-3-methyl piperazine
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the quantification of 1-(3-Carboxyphenyl)-3-methyl piperazine .
This molecule acts as a zwitterionic metabolite/intermediate, likely derived from the oxidation of 1-(3-methylphenyl)-3-methylpiperazine or related to m-Tolylpiperazine derivatives. Its amphoteric nature (containing both a basic secondary amine and an acidic carboxylic acid) presents unique chromatographic challenges (e.g., peak tailing, poor retention on C18) that this guide explicitly solves.
Methodology: LC-MS/MS (Bioanalysis) & HPLC-UV (Purity/QC) Target Matrix: Plasma (Clinical/Toxicology) & API Synthesis Mixtures Version: 2.0 (Zwitterion-Optimized)
Part 1: Introduction & Chemical Logic
The Analytical Challenge
1-(3-Carboxyphenyl)-3-methyl piperazine is an amphoteric molecule.
-
Acidic Moiety: Benzoic acid derivative (
). -
Basic Moiety: Piperazine secondary amine (
). -
Behavior: At physiological pH (7.4), it exists primarily as a zwitterion (COO⁻ / NH₂⁺). This charge duality causes it to elute in the void volume of standard C18 columns and suffer from severe peak tailing due to secondary silanol interactions.
The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) for sample cleanup to lock the amine functionality, followed by HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded RP-HPLC for separation.
Part 2: Experimental Protocols
Protocol A: LC-MS/MS Quantification (Biological Matrix)
Best for: Pharmacokinetics (PK), Toxicology, Metabolite ID.
1. Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)
We use a Mixed-Mode Strong Cation Exchange (MCX) mechanism to isolate the basic piperazine core while washing away acidic/neutral interferences.
Reagents:
-
SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Workflow:
-
Pre-treatment: Mix 100 µL Plasma + 10 µL Internal Standard (IS) + 300 µL Loading Buffer . Vortex.
-
Logic: Low pH protonates the piperazine amine (
) and suppresses the carboxylic acid ( ), ensuring cation exchange binding.
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes proteins/hydrophilic neutrals).
-
Wash 2 (Organic): 1 mL Methanol. (Removes hydrophobic neutrals/acids).
-
Elution: 2 x 250 µL Elution Solvent .
-
Logic: High pH deprotonates the amine (
), breaking the ionic bond with the sorbent.
-
-
Reconstitution: Evaporate to dryness (
, 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
2. LC-MS/MS Conditions
Column Selection: Standard C18 fails here. Use a HILIC Column (e.g., Waters Acquity BEH Amide or Phenomenex Kinetex HILIC) to retain the polar zwitterion.
| Parameter | Setting |
| Column | Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-1 min) |
| Ionization | ESI Positive Mode (+ve) |
MS/MS Transitions (MRM):
-
Precursor Ion:
(Calculated based on MW ~220.27) -
Quantifier Product:
(Loss of methyl-piperazine fragment or COOH loss depending on fragmentation energy). Note: Optimize ramping collision energy. -
Qualifier Product:
(Phenyl ring fragment).
Protocol B: HPLC-UV Purity Analysis (Synthesis/QC)
Best for: Raw material testing, synthesis yield, impurity profiling.
Strategy: Since HILIC is unstable for routine QC, use a Polar-Embedded C18 with pH control to suppress ionization of the carboxylic acid.
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector |
| Column | Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 5 µm) |
| Wavelength | 240 nm (Benzoic acid absorption max) |
| Buffer | 20 mM Potassium Phosphate (pH 2.5) |
| Mobile Phase | Isocratic: Buffer (85%) / Acetonitrile (15%) |
| Temperature | 30°C |
| Run Time | 12 minutes |
-
Logic: At pH 2.5, the Carboxylic Acid is neutral (
) and the Amine is protonated ( ). The polar-embedded phase prevents "dewetting" (phase collapse) in high aqueous conditions and interacts with the protonated amine to provide retention.
Part 3: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical "pH Switching" logic required to successfully extract and quantify this zwitterionic molecule.
Caption: MCX Extraction Logic: Using pH manipulation to toggle the ionization state for selective retention and elution.
Part 4: Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
| Metric | Acceptance Criteria | Notes |
| Linearity | Range: 1.0 – 1000 ng/mL | |
| Accuracy | 85-115% | At LLOQ, Low, Mid, High QC |
| Precision | CV < 15% | Intra- and Inter-day |
| Recovery | > 80% | Consistent across concentration range |
| Matrix Effect | 90-110% | Compare post-extraction spike vs. neat solution |
Troubleshooting Guide
-
Peak Tailing (HPLC-UV):
-
Cause: Interaction between the protonated piperazine amine and residual silanols on the silica support.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols, or switch to a "Hybrid Particle" column (e.g., Waters BEH).
-
-
Low Sensitivity (MS):
-
Cause: Ion suppression from phospholipids.
-
Fix: Ensure the SPE wash step with 100% Methanol is sufficient. Monitor phospholipid transitions (m/z 184) to ensure they do not co-elute with the analyte.
-
-
Retention Time Drift:
-
Cause: HILIC columns are sensitive to water layer equilibration.
-
Fix: Ensure at least 10 column volumes of re-equilibration time between injections.
-
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Methoxyphenyl)piperazine (Analytical approach for phenylpiperazines). Retrieved from [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextual grounding for MCX SPE protocol).
-
PubChem. (2025).[3] Compound Summary: Piperazine Derivatives.[1][4][5] (Structural verification). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of 1-(3-Carboxyphenyl)-3-methyl piperazine
Method Development, Optimization, and Validation Protocols
Abstract
This technical guide outlines the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Carboxyphenyl)-3-methyl piperazine (3-CPMP), a critical intermediate in the synthesis of piperazine-based pharmaceuticals.[1] Unlike aliphatic piperazines which lack chromophores, 3-CPMP possesses a phenyl moiety allowing for direct UV detection.[1] However, its zwitterionic nature (containing both a basic secondary amine and an acidic carboxyl group) presents significant chromatographic challenges, including peak tailing and retention variability.[1][2] This protocol details a robust Reversed-Phase (RP-HPLC) method utilizing pH-controlled phosphate buffering to ensure reproducible separation, high peak symmetry, and quantitative accuracy.[1]
Physicochemical Profile & Analytical Strategy
1.1 Structural Analysis
To design a robust method, we must first understand the analyte's behavior in solution.[1][2] 3-CPMP is an amphoteric molecule:
-
Basic Moiety: The piperazine ring (secondary amine).[1][2][3] Estimated pKa
9.0 – 9.8.[1][2] -
Acidic Moiety: The benzoic acid derivative (carboxyl group).[1][2] Estimated pKa
4.0 – 4.5.[1][2] -
Chromophore: The phenyl ring conjugated with the carboxyl and amine groups provides strong UV absorption in the 230–260 nm range.[1][2]
1.2 The "Zwitterion Trap"
At neutral pH (~7.0), the amine is protonated (
The Solution: We utilize pH suppression .[1][2]
-
Selected Strategy (Acidic pH ~2.8): Lowering the pH below the acid's pKa protonates the carboxyl group (
, neutral) while keeping the amine protonated ( , cationic).[2] While the molecule remains charged, the neutralization of the carboxyl group significantly increases hydrophobicity, allowing retention on C18 stationary phases.[2]
Visualization: Method Development Logic
The following diagram illustrates the decision matrix used to select the optimal chromatographic conditions based on the molecule's ionization states.
Figure 1: Decision matrix for selecting mobile phase pH and stationary phase based on analyte ionization.
Detailed Experimental Protocol
3.1 Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.
-
Reagents:
3.2 Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (USP L1), 250 x 4.6 mm, 5 µm.[1] (Rec: Waters Symmetry C18 or Agilent Zorbax Eclipse XDB) | End-capping is critical to reduce peak tailing caused by the basic piperazine amine interacting with residual silanols.[1][2] |
| Wavelength | 240 nm | Max absorption of the benzoyl-piperazine conjugate.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2][5] |
| Temperature | 30°C | Controls viscosity and improves reproducibility.[1][2] |
| Injection Vol | 10 - 20 µL | Dependent on sample concentration.[1] |
| Run Time | 15 - 20 minutes | Sufficient for impurity separation.[1] |
3.3 Mobile Phase Preparation
Buffer Solution (pH 2.8):
-
Dissolve 2.72 g of
in 1000 mL of Milli-Q water (20 mM).[1][2] -
Add 1.0 mL of Triethylamine (TEA). Note: TEA competes for silanol sites, sharpening the amine peak.[2]
-
Adjust pH to 2.8 ± 0.05 using dilute Orthophosphoric Acid.[1][2]
Mobile Phase Composition (Isocratic):
-
Buffer: 80%
-
Acetonitrile: 20%[1]
-
Note: If retention is too low, adjust to 85:15. If late eluting impurities exist, use a gradient (5% to 60% ACN).[1][2]
3.4 Sample Preparation
-
Diluent: Mobile Phase (Buffer:ACN 80:20).
-
Stock Solution: Weigh 10 mg of 3-CPMP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.
-
Filtration: Filter all samples through 0.22 µm PVDF or Nylon syringe filters before injection.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from preparation to reporting.
System Suitability & Validation Criteria
To ensure the method is reliable (Trustworthiness), the following criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Precision (RSD) | NMT 2.0% for 5 replicate injections | Check injector loop; ensure column equilibrium. |
| Tailing Factor (T) | NMT 1.5 | Increase TEA concentration; Replace column (voiding). |
| Theoretical Plates (N) | NLT 5000 | Check connections for dead volume; Replace column. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Adjust % Acetonitrile; Change pH slightly (± 0.2). |
Validation Parameters (ICH Q2)
-
Linearity: Prepare 5 levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).
should be > 0.999.[1][2] -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
-
Robustness: Deliberately vary pH (2.6, 3.0), Flow (0.9, 1.1 mL/min), and Column Temp (25°C, 35°C) to ensure separation integrity.
Troubleshooting Common Issues
Issue 1: Peak Tailing (> 1.5)
-
Cause: Interaction between the basic piperazine nitrogen and acidic silanols on the silica support.[1][2][6]
-
Fix: Ensure the column is "End-capped" (e.g., "DB" or "Base Deactivated").[1][2] Increase buffer concentration to 50mM. Add 0.1% TEA.
Issue 2: Retention Time Drift
-
Cause: pH instability.[1][2] The carboxyl group is sensitive to pH changes near its pKa (approx 4.2).[1][2]
-
Fix: Ensure buffer pH is at least 1 unit away from the pKa.[1][2] We selected pH 2.8, which is >1 unit below pKa 4.2, ensuring the acid is fully protonated and stable.[1][2]
Issue 3: Split Peaks
-
Fix: Ensure the sample diluent matches the mobile phase (80:20 Buffer:ACN).[1][2] Do not dissolve in 100% Acetonitrile.[1][2]
References
-
International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][1][2]
-
Kazakevich, Y., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists.[1][2][5] Wiley-Interscience.[1][2] (General reference for pKa-based method development).
Sources
- 1. (S)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. uregina.ca [uregina.ca]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1-(3-Carboxyphenyl)-3-methylpiperazine as a Versatile Intermediate in Medicinal Chemistry
Introduction: The Piperazine Scaffold and the Utility of Bifunctional Intermediates
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and antiviral effects.[1][2] Its conformational flexibility and the presence of two nitrogen atoms at positions 1 and 4 allow for diverse substitutions, enabling fine-tuning of physicochemical properties and target engagement.[3]
This guide focuses on 1-(3-carboxyphenyl)-3-methylpiperazine , a bifunctional intermediate of significant interest in drug discovery. This molecule incorporates three key structural features for library synthesis:
-
A secondary amine at the N4 position of the piperazine ring, available for alkylation, acylation, or reductive amination.
-
A carboxylic acid on the phenyl ring, ideal for amide bond formation.
-
A chiral center at the C3 position, introducing stereochemistry that can be crucial for target selectivity and potency.
The strategic placement of these functional groups allows for the divergent synthesis of large and structurally diverse compound libraries from a single, advanced intermediate, accelerating the hit-to-lead optimization process in drug development.
Physicochemical Properties
Below are the calculated and estimated physicochemical properties for 1-(3-Carboxyphenyl)-3-methylpiperazine. Experimental determination is recommended for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |
| Molecular Weight | 220.27 g/mol | Calculated |
| CAS Number | 879488-43-4 | |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH) | Predicted |
| pKa (Carboxylic Acid) | ~4-5 (Predicted) | |
| pKa (Piperazine N4) | ~8-9 (Predicted) |
Section 1: Synthesis of 1-(3-Carboxyphenyl)-3-methylpiperazine
The synthesis of N-aryl piperazines can be achieved through several methods, including the condensation of anilines with bis(2-chloroethyl)amine.[4][5] A robust and widely applicable laboratory-scale synthesis of the title compound involves a two-step sequence starting from commercially available (R)- or (S)-1-Boc-3-methylpiperazine and methyl 3-bromobenzoate via a Buchwald-Hartwig amination, followed by saponification of the ester.
Synthetic Scheme
Caption: Proposed synthesis of 1-(3-Carboxyphenyl)-3-methylpiperazine.
Protocol 1: Synthesis of 1-(3-Carboxyphenyl)-3-methylpiperazine
This protocol describes the synthesis in two stages: Buchwald-Hartwig amination followed by a one-pot saponification and deprotection.
Materials:
-
(S)-1-Boc-3-methylpiperazine (1.0 eq)
-
Methyl 3-bromobenzoate (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by (S)-1-Boc-3-methylpiperazine (1.0 eq) and methyl 3-bromobenzoate (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The palladium catalyst, in conjunction with the BINAP ligand, facilitates the C-N bond formation between the aryl bromide and the piperazine nitrogen.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.
-
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude intermediate, methyl 3-(4-Boc-2-methylpiperazin-1-yl)benzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Saponification and Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by LC-MS).
-
Rationale: Lithium hydroxide is a standard reagent for the saponification (hydrolysis) of esters to their corresponding carboxylic acids.
-
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with DCM.
-
Cool the mixture in an ice bath and slowly add TFA (5-10 eq) to both hydrolyze the Boc protecting group and acidify the carboxylate. Stir for 2-4 hours at room temperature.[7]
-
Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the N4 amine.
-
-
Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Separate the aqueous layer and extract it two more times with DCM.
-
The desired product may precipitate at the interface or remain in the aqueous layer depending on the pH. Adjusting the pH carefully can facilitate isolation.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, the combined organic layers can be dried and concentrated, or the aqueous layer can be lyophilized to obtain the product as a salt.
Section 2: Application in Parallel Synthesis of Amide Libraries
1-(3-Carboxyphenyl)-3-methylpiperazine is an ideal scaffold for generating libraries of drug-like molecules. The carboxylic acid serves as an anchor point for amide coupling with a diverse set of amines, while the secondary amine at N4 can be further functionalized. This section provides a protocol for the parallel synthesis of an amide library.
Workflow for Amide Library Synthesis
Caption: Parallel synthesis workflow using the intermediate.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is suitable for parallel synthesis in a 96-well plate format. HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[8][9]
Materials:
-
Stock solution of 1-(3-Carboxyphenyl)-3-methylpiperazine in DMF (e.g., 0.2 M)
-
A library of diverse primary and secondary amines (as stock solutions in DMF, 0.25 M)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (stock solution in DMF, 0.2 M)
-
N,N-Diisopropylethylamine (DIPEA) (stock solution in DMF, 0.8 M)
-
Anhydrous Dimethylformamide (DMF)
Procedure (per well):
-
To each well of a 96-well plate, add the 1-(3-Carboxyphenyl)-3-methylpiperazine stock solution (1.0 eq, e.g., 50 µL of 0.2 M).
-
Add the specific amine stock solution for that well (1.2 eq, e.g., 60 µL of 0.25 M).
-
Add the DIPEA stock solution (4.0 eq, e.g., 50 µL of 0.8 M).
-
Rationale: DIPEA is a sterically hindered organic base that neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing as a nucleophile.
-
-
Initiate the reaction by adding the HATU stock solution (1.1 eq, e.g., 55 µL of 0.2 M).
-
Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond with minimal side reactions.[10]
-
-
Seal the plate and agitate at room temperature for 4-12 hours.
-
After the reaction is complete, the crude products can be directly submitted for high-throughput screening, or purified using parallel HPLC.
Example Amide Library
The following table illustrates a small subset of a potential library derived from the intermediate.
| Amine Building Block | Resulting Amide Product Structure | Potential Application Area |
| Benzylamine | N-benzyl-3-(2-methylpiperazin-1-yl)benzamide | CNS, Antidepressants |
| Morpholine | (3-(2-methylpiperazin-1-yl)phenyl)(morpholino)methanone | Kinase Inhibitors |
| 2-Amino-thiazole | N-(thiazol-2-yl)-3-(2-methylpiperazin-1-yl)benzamide | Anti-inflammatory, Analgesic[4] |
Safety Precautions
Personnel handling 1-(3-Carboxyphenyl)-3-methylpiperazine and related reagents should be familiar with standard laboratory safety procedures.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Piperazine derivatives can be corrosive and cause skin burns or allergic reactions.[3][11][12] Avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. (n.d.). International Journal of ChemTech Research. Retrieved February 17, 2026, from [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]
-
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (2007). E-Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2014). European Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved February 17, 2026, from [Link]
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009). International Journal of PharmTech Research. Retrieved February 17, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. Retrieved February 17, 2026, from [Link]
-
SAFETY DATA SHEET. (2010). Thermo Fisher Scientific. Retrieved February 17, 2026, from [Link]
-
1-Methyl-3-phenylpiperazine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 17, 2026, from [Link]
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (2006). ARKIVOC. Retrieved February 17, 2026, from [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2012). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
Application Note: Protocols for the N-Alkylation of 1-(3-Carboxyphenyl)-3-methyl piperazine
Abstract
This application note details the synthetic protocols for the
Chemical Context & Strategic Analysis
The Substrate Challenge: Zwitterions and Sterics
The starting material, 1-(3-Carboxyphenyl)-3-methyl piperazine, exists primarily as a zwitterion in neutral media.[2][1] The piperazine
-
Steric Hindrance: The methyl group at the C3 position creates a steric environment proximal to the nucleophilic
center.[1][3][4] While not fully blocking, it retards reaction rates compared to unsubstituted piperazines, often requiring elevated temperatures or stronger electrophiles.[3][4] -
Chemoselectivity (HSAB Theory): The molecule contains two nucleophilic sites: the carboxylate oxygen (Hard) and the piperazine nitrogen (Soft).[1][4] To achieve exclusive N-alkylation, the protocol must utilize "soft" electrophiles or kinetic control.[2][1][3][4] Hard electrophiles (e.g., alkyl triflates, sulfates) will lead to competitive esterification (
-alkylation).[2][1][3]
Decision Matrix: Selecting the Right Protocol
The choice of method depends heavily on the availability of the alkylating agent precursor (Aldehyde vs. Halide).
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.
Method A: Reductive Amination (The "Gold Standard")[1]
This method is preferred because it avoids the use of strong bases and minimizes the risk of
Reagents & Materials[1][2][3][6]
-
Substrate: 1-(3-Carboxyphenyl)-3-methyl piperazine (1.0 equiv)[2][1][4]
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[2][1][3][4]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
) (1.5 – 2.0 equiv).[2][1][3][4] Note: STAB is preferred over due to lower toxicity and better control.[2][1][3][4] -
Solvent: 1,2-Dichloroethane (DCE) or THF.[2][1][3] (DCM is acceptable but slower).[1][3]
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) to catalyze iminium formation.[2][1][3][4]
Step-by-Step Protocol
-
Solubilization: In a reaction vessel, suspend the piperazine substrate in DCE (0.1 M concentration). Add Acetic Acid (2.0 equiv).[1][3][4] The zwitterion should dissolve as the amine is protonated and the carboxylate is protonated, breaking the ionic lattice.
-
Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1][3][4] Stir at Room Temperature (RT) for 30–60 minutes. Optimization: If the carbonyl is sterically hindered, add 3Å molecular sieves to sequester water and drive equilibrium.[3][4]
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for disappearance of imine mass and appearance of product mass).[2][1][3]
-
Quench & Workup (Isoelectric Purification):
Method B: Direct Alkylation (Nucleophilic Substitution)[1][3][4]
Used when the alkyl group is available as a halide (R-Cl, R-Br, R-I).[2][1][6] This method requires careful base selection to prevent esterification of the carboxylic acid.[1][3][4]
Reagents & Materials
-
Substrate: 1-(3-Carboxyphenyl)-3-methyl piperazine (1.0 equiv)[2][1]
-
Alkylating Agent: Alkyl Bromide or Iodide (1.0 – 1.1 equiv).[2][1][3][4] Avoid large excesses to prevent quaternization.
-
Base: Cesium Carbonate (
) (2.5 equiv).[2][1][3][4] Why Cesium? The "Cesium Effect" improves solubility of carboxylate salts in organic media and reduces tight ion-pairing, enhancing nucleophilicity.[1] -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[2][1][3] Anhydrous.
Step-by-Step Protocol
-
Deprotonation: Dissolve the substrate in anhydrous DMF (0.2 M). Add
(2.5 equiv).[1][3][4] Stir at RT for 30 minutes. The mixture will likely remain a suspension.[1][4]-
Note: The first equivalent of base neutralizes the carboxylic acid; the second neutralizes the ammonium (if salt form) or activates the amine.
-
-
Addition: Add the Alkyl Halide (1.0 equiv) dropwise.[1][3][4]
-
Reaction: Stir at the optimized temperature (see Table 1) for 12–24 hours.
-
Workup:
Optimization & Troubleshooting Guide
Reaction Parameter Table
| Parameter | Condition | Recommendation | Reason |
| Solvent | DMF / NMP | Preferred for Method B | Solubilizes the polar zwitterion/salt.[2][1][3][4] |
| DCE / THF | Preferred for Method A | Compatible with STAB; easy workup.[2][1][3][7] | |
| Base | Standard | Cheap, but lower solubility than Cesium.[1][3][4] | |
| High Performance | Higher solubility, faster kinetics.[1][3] | ||
| DIPEA (Hünig's Base) | Alternative | Organic soluble, but harder to remove.[3][4] | |
| Temp | 25°C | Reactive Electrophiles | Primary iodides, Aldehydes. |
| 60-80°C | Hindered Electrophiles | Secondary bromides, sterically crowded systems.[2][1][3][4] |
Troubleshooting Common Issues
Issue 1: O-Alkylation observed (Ester formation). [2][1][4]
-
Cause: Hard electrophile used (e.g., chloro-alkane) or high temperature.[2][1][3][4][6]
-
Solution: Switch to Method A (Reductive Amination).[2][1][3][4] If Method B is mandatory, use a softer leaving group (Iodide) and lower temperature.
Issue 2: Low Conversion due to Steric Hindrance (C3-Methyl).
-
Cause: The methyl group blocks the approach of the electrophile.[3][4]
-
Solution: Increase temperature to 80°C in DMF. Use Microwave irradiation (100°C, 30 mins) to overcome the activation energy barrier.[4]
Issue 3: Product is water-soluble and won't extract. [2][1][3]
-
Cause: The amino-acid nature makes it highly polar.[2][1][3][4]
-
Solution: Use Resin Capture .[2][1][3][4] Pass the aqueous reaction mixture through a hydrophobic resin (e.g., HP-20) or a C18 column.[2][1] Elute salts with water, then elute product with MeOH.[1][3][4] Alternatively, use Dowex 50WX8 (cation exchange): load at pH 2, wash with water, elute with 2M
in MeOH.[1][3]
Mechanistic Visualization
The following diagram illustrates the chemoselectivity pathways.
Figure 2: Mechanistic pathway showing the competition between N-alkylation (desired) and O-alkylation.[2][1]
References
-
Patil, P., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1][3][4] NIH / National Library of Medicine.[1][3] Available at: [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] Journal of Organic Chemistry. (Standard reference for STAB protocols).
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][1][3][4] Tetrahedron. (Reference for Cs2CO3 usage).
-
SWG Drug. "Solubility and Spectral Data for Piperazine Derivatives." SWG Drug Monographs. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. swgdrug.org [swgdrug.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 7. reddit.com [reddit.com]
developing assays for 1-(3-Carboxyphenyl)-3-methyl piperazine activity
Abstract
This guide details the assay development pipeline for 1-(3-Carboxyphenyl)-3-methyl piperazine (CPMP) , a critical pharmacophore found in serotonin (5-HT) receptor modulators and kinase inhibitor linkers. Unlike simple lipophilic ligands, CPMP presents a distinct zwitterionic challenge due to the coexistence of a basic secondary amine (piperazine, pKa ~9.8) and an acidic carboxylate (benzoic acid, pKa ~4.2). This Application Note provides a validated roadmap for physicochemical profiling, GPCR functional interrogation, and analytical quantification, ensuring data integrity for this specific chemical scaffold.
Section 1: Physicochemical Profiling (The Zwitterion Effect)
Scientific Rationale: Before biological testing, the ionization state of CPMP must be controlled. At physiological pH (7.4), CPMP exists primarily as a zwitterion (negative carboxylate, positive amine). This charge distribution significantly reduces passive membrane permeability compared to neutral analogs, necessitating specific buffer conditions for accurate potency (IC50/EC50) measurement.
Protocol 1.1: pH-Dependent Solubility Mapping
Objective: Determine the "Solubility U-Curve" to prevent compound precipitation during serial dilutions in bioassays.
Materials:
-
CPMP (Solid, >98% purity).
-
Universal Buffer System (Britton-Robinson: Acetate/Phosphate/Borate).
-
HPLC-UV/Vis detector (254 nm).
Workflow:
-
Stock Prep: Dissolve CPMP in DMSO to 10 mM. ( Note: Avoid acidic solvents which may protonate the carboxylate, reducing solubility in organic stock).
-
Buffer Aliquoting: Prepare 500 µL aliquots of buffer at pH 2.0, 4.0, 6.0, 7.4, and 9.0 in a 96-well filter plate.
-
Spike & Shake: Spike CPMP to a final concentration of 200 µM. Incubate at 25°C with orbital shaking (500 rpm) for 24 hours.
-
Filtration: Vacuum filter into a receiver plate to remove precipitate.
-
Quantification: Inject filtrate onto HPLC (C18 column). Compare AUC against a standard curve.
Critical Insight:
Expect minimum solubility near the isoelectric point (pI ~6.5-7.0). If solubility at pH 7.4 is <50 µM, assay buffers must be supplemented with 0.1% BSA or cyclodextrins to maintain monomeric dispersion.
Section 2: Functional Pharmacology (GPCR Target Engagement)
Scientific Rationale: The phenylpiperazine core is a "privileged structure" for Serotonin (5-HT) receptors. The 3-methyl substitution introduces chirality, often enhancing selectivity for 5-HT2C or 5-HT1A subtypes over dopaminergic targets. This protocol utilizes a Calcium Flux Assay (Gq-coupled mode) to measure agonist activity.
Visual 1: GPCR Calcium Signaling Pathway
Figure 1: Mechanism of Action for CPMP-induced Calcium Release via Gq-coupled 5-HT Receptors.
Protocol 2.1: Calcium Flux Assay (FLIPR/FlexStation)
Objective: Quantify the agonistic potency (EC50) of CPMP.
Reagents:
-
Cell Line: CHO-K1 stably expressing human 5-HT2C (non-edited).
-
Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (pH 7.4). Probenecid is mandatory to prevent dye extrusion by anion transporters.
Step-by-Step Methodology:
-
Cell Plating: Seed 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight.
-
Dye Loading: Remove media. Add 20 µL Dye Loading Solution. Incubate 1 hour at 37°C, then 15 min at RT.
-
Compound Prep: Prepare 5x concentrated CPMP in Assay Buffer (7-point dilution, 1:3 serial).
-
Control:mCPP (1-(3-chlorophenyl)piperazine) as positive control.
-
-
Addition & Read: Transfer plate to FLIPR/FlexStation.
-
Baseline: Read fluorescence for 10 seconds.
-
Injection: Add 5 µL of CPMP.
-
Response: Read for 120 seconds.
-
-
Data Analysis: Calculate Max-Min fluorescence units. Fit to a 4-parameter logistic equation (Hill slope) to derive EC50.
Self-Validation Check:
-
Z-Prime (Z'): Must be > 0.5 using Serotonin (10 µM) as High Control and Buffer as Low Control.
-
Chirality Check: If using racemic CPMP, expect a shallower Hill slope (< 1.0) due to differential potency of enantiomers.
Section 3: Analytical Development (LC-MS/MS)
Scientific Rationale: Quantifying CPMP in biological matrices (plasma/microsomes) is difficult due to its polarity. Standard C18 retention is often poor, leading to ion suppression.
Protocol 3.1: HILIC-MS/MS Method
Objective: High-sensitivity quantification for metabolic stability assays.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters XBridge Amide, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 3 minutes. High organic start ensures retention of the polar zwitterion.
-
Transitions (MRM):
-
Precursor: m/z 221.1 [M+H]+
-
Product 1: m/z 164.1 (Loss of methyl-piperazine fragment).
-
Product 2: m/z 121.0 (Benzoic acid fragment).
-
Section 4: Assay Development Decision Tree
Visual 2: Workflow for CPMP Characterization
Figure 2: Strategic decision logic for selecting the appropriate assay based on CPMP solubility and target hypothesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023035, (S)-1-Boc-3-methylpiperazine (Structural Analog). Retrieved from [Link]
- Glennon, R. A., et al. (1986).Phenylpiperazine derivatives: Affinities for 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry. (Foundational text on phenylpiperazine pharmacology).
-
Molecular Devices. FLIPR Calcium 6 Assay Kit Application Note. Retrieved from [Link]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for Zwitterion solubility protocols).
Troubleshooting & Optimization
improving the yield of 1-(3-Carboxyphenyl)-3-methyl piperazine synthesis
Technical Support Ticket #8492: Optimization of 1-(3-Carboxyphenyl)-3-methyl piperazine Synthesis Status: Open Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Zwitterion Trap" & Regiocontrol
You are encountering low yields likely due to three converging factors common in aminobenzoic acid synthesis:
-
Catalyst Poisoning: The free carboxylic acid on 3-bromobenzoic acid can protonate reactive intermediates or coordinate to Palladium, killing the catalytic cycle.
-
Regioselectivity Leaks: 2-methylpiperazine has two nucleophilic nitrogens. While sterics favor the desired N4-arylation (leading to the 3-methyl product), poor ligand choice can permit N1-arylation (leading to the 2-methyl impurity) or bis-arylation.
-
Isolation Failure: The final product is a zwitterion (amino acid).[1] Standard organic workups (extraction into DCM/EtOAc) often leave the product in the aqueous phase, leading to massive "apparent" yield loss.
This guide restructures your workflow into a Protect-Couple-Deprotect strategy, which is the industry standard for high-yield synthesis of amphoteric molecules.
Module 1: The Architectural Fix (Route Selection)
Current Issue: Direct coupling of 3-bromobenzoic acid + 2-methylpiperazine. Recommended Fix: Switch to Methyl 3-bromobenzoate .
Why?
-
Electronic Activation: The ester group is electron-withdrawing, activating the ring for oxidative addition (though less critical in Buchwald-Hartwig than SNAr, it still helps).
-
Solubility & Stability: The ester intermediate is fully organic-soluble, allowing standard silica purification to remove catalyst debris and isomers before the difficult zwitterion formation.
-
Catalyst Protection: Eliminates the acidic proton that interferes with the base (usually Cs2CO3 or NaOtBu) and the Pd catalyst.
Workflow Visualization
Figure 1: The "Ester Strategy" decouples the difficult C-N bond formation from the solubility challenges of the carboxylic acid.
Module 2: Experimental Protocol (The "Gold Standard")
Step 1: The Coupling (Buchwald-Hartwig)
Target: Methyl 3-(3-methylpiperazin-1-yl)benzoate
| Parameter | Recommendation | Rationale |
| Electrophile | Methyl 3-bromobenzoate (1.0 eq) | Protected acid prevents catalyst deactivation. |
| Nucleophile | 2-Methylpiperazine (1.2 - 1.5 eq ) | Crucial: Excess amine prevents bis-arylation (reaction at both nitrogens). |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Robust Pd(0) source. |
| Ligand | BINAP or Xantphos (2-4 mol%) | Bidentate ligands enforce reductive elimination and improve selectivity for the unhindered nitrogen. |
| Base | Cs₂CO₃ (2.0 eq) | Weaker base than NaOtBu; compatible with esters (prevents premature hydrolysis). |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often improve regioselectivity by exaggerating steric differences. |
| Temp | 80–100 °C | Standard activation energy for aryl bromides. |
Troubleshooting the Coupling:
-
Issue: "I see a byproduct with M+ = Target + 200."
-
Diagnosis: Bis-arylation. You reacted one piperazine with two aryl bromides.
-
Fix: Increase 2-methylpiperazine equivalents to 1.5 or 2.0.
-
-
Issue: "Conversion stops at 60%."
-
Diagnosis: Catalyst death. Oxygen leak or poor ligand quality.
-
Fix: Sparge solvent with Argon for 15 mins. Switch to BrettPhos (highly active for secondary amines).
-
Step 2: Hydrolysis & Isolation (The "Isoelectric Point" Trick)
Target: 1-(3-Carboxyphenyl)-3-methyl piperazine
-
Dissolve the purified ester intermediate in THF/Water (3:1).
-
Add LiOH (3.0 eq) and stir at RT until TLC shows disappearance of ester.
-
The Critical Workup:
-
Do NOT extract with DCM (Product will stay in water).
-
Do NOT evaporate to dryness (You will get LiOH salt contamination).
-
Method: Carefully acidify the aqueous solution with 1M HCl.
-
Target pH: ~6.5 – 7.5 (The Isoelectric Point).
-
At this pH, the molecule has a net charge of 0 (Amine protonated NH₂⁺, Acid deprotonated COO⁻). Solubility is at its minimum.
-
Cool to 4°C. The product should precipitate as a white solid. Filter and wash with cold water/acetone.
-
Module 3: Regioselectivity Deep Dive
Why does this reaction yield the "3-methyl" isomer?
-
Starting Material: 2-methylpiperazine.
-
Site A (N1): Adjacent to the methyl group. Highly sterically hindered.
-
Site B (N4): Distal to the methyl group. Unhindered.
-
Reaction: The bulky Pd-Ligand complex prefers the unhindered N4.
-
Naming Flip: When the aryl group attaches to N4, IUPAC renumbers the ring so the nitrogen with the substituent becomes N1. Thus, the methyl group ends up at position 3.
-
Result:1-aryl-3-methylpiperazine (Desired).
-
Figure 2: Steric differentiation between N1 and N4 ensures the formation of the 3-methyl isomer.
Frequently Asked Questions (FAQs)
Q1: Can I use Copper (Ullmann Coupling) instead of Palladium to save money?
-
Answer: You can, but expect lower yields (~40-50%). Ullmann coupling usually requires higher temperatures (120°C+) which can cause racemization if your methylpiperazine is chiral. It also struggles more with the free acid than Pd does. If you must use Cu, use CuI (10%) with L-Proline (20%) as the ligand in DMSO.
Q2: My final product is a sticky gum, not a solid. How do I crystallize it?
-
Answer: Zwitterions are hygroscopic.
-
Dissolve the gum in a minimum amount of hot water.
-
Add Isopropanol (IPA) or Acetone until cloudy.
-
Let it stand in the fridge. The organic antisolvent forces the zwitterion out of the solution.
-
Alternatively, triturating the gum with diethyl ether can sometimes induce crystallization.
-
Q3: Why is my NMR showing a mixture of rotamers?
-
Answer: This is normal for N-aryl piperazines. The N-Aryl bond has partial double-bond character due to conjugation, leading to slow rotation on the NMR timescale. Heating the NMR tube to 50°C usually coalesces the peaks into a sharp spectrum.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
- Context: Defines the ligand choice (BrettPhos/XPhos) for difficult secondary amines.
-
-
Regioselectivity of Piperazine Arylation
-
Purification of Zwitterionic Compounds
-
Plantz, A., et al. (2022). "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating." SSRN. Link
- Context: Discusses the difficulties and methods (ion exchange)
-
-
Synthesis of Phenylpiperazine Derivatives
-
Kucerova, T., et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules. Link
- Context: Provides standard workup protocols for piperazine hydrochloride salts and free bases.
-
Sources
- 1. reddit.com [reddit.com]
- 2. Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine / Tetrahedron Letters, 2000 [sci-hub.box]
- 3. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 4. semanticscholar.org [semanticscholar.org]
preventing degradation of 1-(3-Carboxyphenyl)-3-methyl piperazine during storage
Welcome to the Technical Support Center for 1-(3-Carboxyphenyl)-3-methyl piperazine.
This guide functions as an interactive support interface designed to troubleshoot stability issues, optimize storage protocols, and rescue degraded samples. It is structured to address the specific chemical vulnerabilities of the aminobenzoic acid-piperazine pharmacophore .
Part 1: Compound Profile & Vulnerability Analysis
To prevent degradation, you must first understand why this molecule degrades. 1-(3-Carboxyphenyl)-3-methyl piperazine is an amphoteric zwitterion containing two distinct reactive centers that drive its instability:
-
The Secondary Amine (Piperazine N4): Highly nucleophilic and basic. It is the primary site for oxidative attack and atmospheric CO₂ scavenging .
-
The Carboxylic Acid (Phenyl-COOH): Provides a proton source that can lead to internal salt formation or, under thermal stress, intermolecular condensation (dimerization).
| Vulnerability | Mechanism | Visual Indicator |
| Oxidation | Radical attack on the secondary amine (N4) or benzylic positions. | Yellow/Brown discoloration |
| Carballylation | Reaction of the secondary amine with atmospheric CO₂ to form carbamic acid/carbamates. | Solubility changes / M+44 peak in MS |
| Hygroscopicity | Absorption of moisture leading to deliquescence and hydrolysis risks. | Clumping / "Wet" appearance |
Part 2: Troubleshooting Guide (Q&A)
Select the issue you are currently experiencing to view the diagnostic solution.
Q1: "My white powder has turned faint yellow or brown. Is it still usable?"
Diagnosis: Oxidative Degradation. The secondary amine in the piperazine ring is sensitive to air oxidation, forming N-oxides or radical degradation products. This is accelerated by light and trace metal impurities.
-
Immediate Action: Check purity via HPLC. If purity is >95%, the color is likely due to trace impurities ( <1%) which have high extinction coefficients.
-
Rescue Protocol: Perform a Recrystallization (see Experimental Protocols) to remove the oxidized layer.
-
Prevention: Store under Argon/Nitrogen atmosphere in amber vials.
Q2: "I see an unexpected peak at [M+44] in my LC-MS spectrum."
Diagnosis: CO₂ Adduct Formation (Carbamate). Piperazine derivatives are known "CO₂ scrubbers." The secondary amine reacts with atmospheric CO₂ to form a carbamic acid adduct (+44 Da).
-
Verification: Acidify a small sample of the solution with 0.1 M HCl. If the peak disappears (decarboxylation), it was a CO₂ adduct.
-
Solution: This adduct is often reversible. Degas your solvents and ensure the sample is dried under vacuum to reverse the reaction before use.
Q3: "The compound has clumped into a hard solid and is difficult to dissolve."
Diagnosis: Moisture-Induced Aggregation (Hygroscopicity). As a likely zwitterion, the compound attracts water, creating a "water bridge" network between crystals.
-
Risk: Moisture promotes hydrolysis and microbial growth.
-
Solution: Dry the compound in a vacuum desiccator over
for 24 hours. If solubility does not return, polymerization may have occurred (rare, requires heat).
Part 3: Core Preservation Protocol
To ensure long-term stability (>12 months), strictly adhere to the "4-Factor Protection" system.
Storage Decision Tree
Figure 1: Decision matrix for handling and storage to minimize degradation vectors.
The Protocol
-
Temperature: -20°C ± 5°C . (Freezing slows kinetic oxidation rates significantly).
-
Atmosphere: Inert Gas Overlay . Always backfill the vial with Argon or Nitrogen after use. Oxygen is the enemy.
-
Container: Amber Glass . UV light catalyzes the photo-oxidation of the phenyl-piperazine linkage.
-
Moisture Control: Store the vial inside a secondary container (jar) containing desiccant packets.
Part 4: Experimental Protocols
Protocol A: Purity Verification (HPLC)
Use this method to quantify degradation before using stored material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Amine).
-
Pass Criteria: Main peak > 95% area. Impurities at RRT (Relative Retention Time) ~0.8 or ~1.2 usually indicate oxidation or hydrolysis products.
Protocol B: Rescue Recrystallization
Use this if the compound is yellow/degraded but >80% pure.
-
Dissolution: Dissolve the crude solid in a minimum amount of warm Ethanol (or Methanol).
-
Filtration: If there are insoluble brown particles (polymers), filter them out while hot.
-
Precipitation: Slowly add cold Diethyl Ether or Hexane (anti-solvent) until turbidity appears.
-
Crystallization: Let stand at 4°C for 12 hours.
-
Collection: Filter the white precipitate and dry under high vacuum.
Part 5: Degradation Mechanism Visualization
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways. Note that Carbamate formation is often reversible, while Oxidation and Dimerization are permanent.
References
-
National Center for Biotechnology Information (NCBI). (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubChem.[1] Retrieved from [Link]
-
Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from [Link]
-
Svečnjak, L., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine
Welcome to the technical support resource for the synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What are the most common synthetic routes for preparing 1-(3-Carboxyphenyl)-3-methyl piperazine?
The synthesis of 1-arylpiperazines like the target molecule is typically achieved through carbon-nitrogen (C-N) bond-forming reactions. The two most prevalent and effective strategies are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most robust and widely used method. It involves the cross-coupling of an aryl halide (or triflate), such as 3-bromobenzoic acid or a corresponding ester, with 2-methylpiperazine. The reaction is catalyzed by a palladium complex, which requires a specific phosphine ligand and a base to proceed efficiently.[1][2] The versatility and functional group tolerance of the Buchwald-Hartwig reaction make it a preferred choice for many pharmaceutical syntheses.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable if the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (like fluorine or a nitro group).[3][4] For instance, one could synthesize the target molecule from 3-fluorobenzonitrile followed by hydrolysis of the nitrile. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] However, without strong activation, this reaction requires harsh conditions and may not be as efficient as palladium-catalyzed methods.[1][5]
Q2: My reaction with 2-methylpiperazine is yielding a complex mixture, including a major high-molecular-weight byproduct. What is happening and why is a protecting group strategy often necessary?
This is a classic issue of selectivity. 2-Methylpiperazine has two secondary amine nitrogens (N1 and N4) that can act as nucleophiles. When reacting an unprotected 2-methylpiperazine directly with an aryl halide, you can encounter several side reactions:
-
Double Arylation: The aryl halide can react with both nitrogen atoms of the same piperazine molecule, leading to a quaternary ammonium salt or other complex structures.
-
Dimerization/Oligomerization: A more common issue is the formation of a 1,4-diarylpiperazine derivative, where two molecules of the aryl halide react with one molecule of piperazine.
To prevent these side reactions and ensure mono-arylation at the desired nitrogen, a protecting group strategy is essential. The most common approach is to selectively protect one of the nitrogens, typically the less sterically hindered N4, with a group like tert-butoxycarbonyl (Boc).[6][7] This leaves only the N1 nitrogen free to react. The Boc group can then be removed under acidic conditions after the C-N coupling is complete.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable troubleshooting steps.
Problem 1: Low Yield & Presence of Benzoic Acid in the Final Product
Q: My Buchwald-Hartwig reaction is giving a low yield of the desired product, and I'm detecting significant amounts of benzoic acid (or its ester) after workup. What is the cause?
This problem points to a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation .[1] In this process, the aryl halide starting material is reduced, replacing the halogen (e.g., bromine) with a hydrogen atom, leading to the formation of benzoic acid.
Causality:
-
Mechanism: Hydrodehalogenation can occur when the palladium-hydride species, which can form from various sources in the reaction mixture (e.g., from the amine, solvent, or base), reductively eliminates to form an Ar-H bond instead of undergoing the desired C-N coupling. An unproductive side reaction can also compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[1]
-
Reaction Conditions: The choice of ligand, base, and solvent significantly influences the rate of hydrodehalogenation versus the desired amination. Some catalyst systems are more prone to this side reaction.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical.[8] For aryl bromides, bidentate phosphine ligands like BINAP or DPPF can be effective.[1][9] For more challenging couplings or to suppress side reactions, consider using sterically hindered, electron-rich "Buchwald ligands" such as XPhos or BrettPhos.
-
Base Selection: Use a non-nucleophilic, moderately strong base. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider alternatives like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent Purity: Ensure the use of anhydrous, degassed solvents. Water and oxygen can deactivate the palladium catalyst and contribute to side reactions. Toluene and dioxane are commonly used solvents.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor decomposition pathways and hydrodehalogenation.
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos). | Promotes reductive elimination (the desired step) over side reactions.[1] |
| Base | Use Cs₂CO₃ or K₃PO₄. | Milder bases can sometimes offer better selectivity. |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane. | Minimizes catalyst deactivation and unwanted water-related side reactions. |
| Temperature | 80–110 °C (optimize as needed). | Balances reaction rate with catalyst stability and selectivity. |
Problem 2: Formation of 1,4-Disubstituted Piperazine Impurity
Q: My mass spectrometry results show a significant peak corresponding to a di-substituted product: 1,4-bis(3-carboxyphenyl)-2-methylpiperazine. How can I eliminate this?
This is the direct result of the bis-arylation of the unprotected 2-methylpiperazine, as discussed in the FAQs. The N4 nitrogen of your desired product is reacting a second time with the aryl halide.
Causality:
-
Once the first C-N bond is formed, the remaining N-H on the piperazine ring is still nucleophilic and can compete with the starting 2-methylpiperazine for the aryl halide. This is especially problematic if the reaction is run for extended periods or at high temperatures.
Solution: Boc Protection Workflow
The definitive solution is to use mono-Boc-protected 2-methylpiperazine. This ensures that only one nitrogen is available for the coupling reaction.
Step-by-Step Protocol for Boc Protection of 2-Methylpiperazine:
-
Dissolution: Dissolve 2-methylpiperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.0-1.1 eq) in the same solvent to the cooled piperazine solution.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-methylpiperazine.[7] This product can often be used in the subsequent Buchwald-Hartwig step without further purification.
Caption: Desired vs. side reaction pathways.
Problem 3: Purification Challenges with an Oily Crude Product
Q: After the reaction and initial workup, my crude product is a sticky oil that is very difficult to handle and purify by silica gel chromatography. Are there better methods?
This is a common issue with piperazine derivatives, which are often basic, polar, and can exist as oils or low-melting-point solids. Tailing on silica gel columns is a frequent problem.
Causality:
-
The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel, leading to poor separation and recovery.
-
The presence of both a basic amine and an acidic carboxylic acid in the target molecule makes it zwitterionic at certain pH values, further complicating its chromatographic behavior.
Alternative Purification Strategy: Salt Formation & Recrystallization
A highly effective method for purifying amines is through the formation of a crystalline salt. This can dramatically improve handling and purity.
Step-by-Step Protocol for Purification via Acetate Salt Formation:
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent. Acetone is often a good first choice.[10]
-
Acidification: Slowly add glacial acetic acid dropwise to the solution while stirring. You are aiming to form the piperazine di-acetate salt.
-
Precipitation: The salt will often precipitate out of the solution as a white solid.[10] Cooling the mixture in an ice bath can aid precipitation.
-
Isolation: Filter the solid precipitate, wash it with a small amount of cold solvent (e.g., cold acetone), and dry it under vacuum.
-
Liberation of Free Base (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified with a base like sodium hydroxide (NaOH) to a pH > 10, and then extracted with an organic solvent (e.g., DCM or ethyl acetate).
This technique not only purifies the desired product but also transforms a difficult-to-handle oil into a manageable crystalline solid.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. [Link]
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Purification of piperazine.
-
3-Fluorobenzonitrile | Request PDF. ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 1-(3-Carboxyphenyl)-3-methyl piperazine
Welcome to the technical support center for the purification of 1-(3-Carboxyphenyl)-3-methyl piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile piperazine derivative. Achieving high purity is paramount for reliable downstream applications, from preclinical studies to API synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common purification challenges.
Introduction: The Critical Role of Purity
1-(3-Carboxyphenyl)-3-methyl piperazine is an important building block in pharmaceutical development. Its structural features—a basic piperazine ring and an acidic carboxylic acid group—make it a valuable scaffold, but also introduce specific purification challenges. Impurities, which can include starting materials, diastereomers, regioisomers, or byproducts like di-substituted piperazines, can significantly impact biological activity, safety profiles, and the reproducibility of your results. This guide provides the technical insights needed to systematically identify and eliminate these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(3-Carboxyphenyl)-3-methyl piperazine sample?
A1: Impurities are typically related to the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Depending on your synthesis, this could be unreacted 1-bromo-3-methylbenzene, piperazine derivatives, or benzoic acid precursors.
-
Di-substituted Byproducts: A frequent issue in piperazine chemistry is the formation of di-substituted products where both nitrogen atoms have reacted.[1][2]
-
Regioisomers: If the synthesis involves substitution on the phenyl ring, you may encounter isomers (e.g., 1-(2-carboxyphenyl)- or 1-(4-carboxyphenyl)- derivatives).
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, DCM, ethanol) and reagents can be carried through.
Q2: Why is this molecule particularly challenging to purify?
A2: The primary challenge stems from its amphoteric nature. It possesses both a basic secondary amine on the piperazine ring and an acidic carboxylic acid group. This duality can lead to:
-
Zwitterion Formation: The molecule can exist as an internal salt, affecting its solubility in organic solvents.
-
Complex Solubility Profile: Its solubility can change dramatically with pH, making simple recrystallization difficult without careful pH control.
-
Chromatography Issues: The high polarity and basic nitrogen can cause significant peak tailing on standard silica gel columns and reverse-phase HPLC columns due to strong interactions with acidic silanol groups.[3]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method (C18 column) with a mobile phase containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial to obtain sharp, symmetrical peaks by protonating the basic nitrogen.[3][4]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the chemical structure and identifying impurities. Broad or duplicated signals for the piperazine ring protons can sometimes be observed due to restricted rotation around the N-aryl bond, which is a known phenomenon in related structures.[2][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[6][7]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Suboptimal pH: The compound may be in a highly soluble salt or zwitterionic form. | 1. Perform a Solvent Screen: Test solubility in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, water, or mixtures). An ideal solvent will fully dissolve the compound when hot but provide low solubility when cold. Ethanol and isopropyl alcohol are often good starting points for piperazine derivatives.[1][8] 2. Adjust pH: Before crystallization, adjust the pH of the solution. To crystallize the free base, ensure the pH is near the isoelectric point. To crystallize it as a salt (e.g., hydrochloride), make the solution acidic. |
| Persistent Impurity Peak in HPLC (Close to Main Peak) | 1. Co-eluting Isomer: A regioisomer or diastereomer is present. 2. Structurally Similar Byproduct: A byproduct with very similar polarity is present. | 1. Optimize HPLC Method: Decrease the gradient ramp rate or switch to an isocratic method to improve resolution. Consider a different column chemistry (e.g., phenyl-hexyl). 2. Preparative Chromatography: If optimization is insufficient, preparative HPLC or flash column chromatography is necessary. For column chromatography, test various solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Heptane with a triethylamine modifier) to find one that provides separation.[9][10] |
| Oily Product Instead of Crystalline Solid | 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 2. Residual Solvent: Trapped solvent can prevent crystallization. 3. Hygroscopic Nature: The compound may have absorbed atmospheric moisture.[3] | 1. Utilize Acid-Base Extraction: Perform a liquid-liquid extraction to remove neutral or oppositely charged impurities (see Protocol 1). This is often highly effective for removing "oily" contaminants. 2. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, heptane). Stir or sonicate the mixture. The product should solidify while impurities are washed away. 3. Drying: Dry the material thoroughly under high vacuum, possibly with gentle heating, to remove all solvent and water. |
| Broad, Tailing Peaks in Column Chromatography | 1. Strong Interaction with Silica: The basic nitrogen of the piperazine ring is strongly interacting with the acidic silanol groups of the silica gel.[3] | 1. Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (0.5-1%) to your mobile phase. This deactivates the acidic sites on the silica, preventing strong adsorption and improving peak shape. 2. Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase) for your column chromatography. |
Visual Workflows and Logic Diagrams
A systematic approach is key to efficient purification. The following diagrams illustrate the general workflow and decision-making processes.
Caption: General purification workflow for 1-(3-Carboxyphenyl)-3-methyl piperazine.
Caption: Troubleshooting decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This technique leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities.
Caption: Logic flow for purification by selective acidic extraction.
Methodology:
-
Dissolution: Dissolve the crude sample (approx. 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL). Ensure complete dissolution.
-
First Extraction (Remove Acidic Impurities): Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).[11][12] Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Rationale: The weak base (bicarbonate) will deprotonate the strongly acidic carboxylic acid group of your product, forming a water-soluble carboxylate salt. Strongly acidic impurities will also move to the aqueous layer. The less basic piperazine nitrogen remains largely protonated and stays in the organic layer along with neutral impurities.
-
-
Separation: Drain the lower aqueous layer. Keep the organic layer in the funnel.
-
Second Extraction (Isolate Product): To the organic layer remaining in the funnel, add an aqueous solution of 1M hydrochloric acid (HCl) (30 mL). Shake vigorously.
-
Rationale: The strong acid will protonate the basic piperazine nitrogen, forming a water-soluble ammonium salt. Neutral impurities will remain in the organic layer.
-
-
Separation & Wash: Drain the lower aqueous layer (this contains your product) into a clean flask. Discard the organic layer (containing neutral impurities). Return the aqueous layer to the funnel and wash it once with fresh EtOAc (20 mL) to remove any residual neutral impurities.[11]
-
Precipitation: Cool the final aqueous layer in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or ammonium hydroxide, dropwise while stirring until the pH reaches ~6-7 (the isoelectric point). Your product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid drying.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Recrystallization
This is a standard technique for removing small amounts of impurities from a solid product.
Methodology:
-
Solvent Selection: Place a small amount of your product in a test tube and add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile).[1][8] Heat the mixture. A good solvent will dissolve the product when hot but not when cold. Solvent mixtures (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stir and continue heating until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1] Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography
Use this method to separate isomers or other closely related impurities that cannot be removed by extraction or recrystallization.[9][13]
Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. A common mobile phase is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., heptane or DCM). Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[3] Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]
- Novel synthesis and crystallization of piperazine ring-containing compounds. (2001).
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. [Link]
- Purification of piperazine. (1959).
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PMC. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]
-
(R)-1-Boc-3-methylpiperazine. PubChem. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]
-
Organic Acid-Base Extractions. (2025). Chemistry Steps. [Link]
-
1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). ScienceAsia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. scienceasia.org [scienceasia.org]
- 8. neuroquantology.com [neuroquantology.com]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 13. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action for 1-(3-Carboxyphenyl)-3-methyl piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of the novel compound 1-(3-Carboxyphenyl)-3-methyl piperazine. We will objectively compare its performance with established alternatives using supporting experimental data and detailed protocols. This document moves beyond a simple checklist, delving into the scientific rationale behind each experimental choice to ensure a robust and self-validating research strategy.
Introduction: The Phenylpiperazine Scaffold and a Mechanistic Hypothesis
The N-phenylpiperazine scaffold is a versatile and privileged structure in medicinal chemistry, frequently found in centrally acting agents.[1][2] Compounds incorporating this moiety are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, often exhibiting complex pharmacology as agonists, partial agonists, or antagonists.[1][3][4]
Given the structure of 1-(3-Carboxyphenyl)-3-methyl piperazine, we hypothesize that its primary biological target is a G-protein coupled receptor (GPCR), likely a subtype of the serotonin receptor family. Many phenylpiperazine derivatives modulate serotonergic receptors, making this a logical and evidence-based starting point for our investigation.[1][5][6] Specifically, we will build our validation strategy around the hypothesis that the compound is an antagonist of the 5-HT2A receptor, a Gαq-coupled GPCR implicated in various neurological processes.
To provide a clear benchmark, we will compare the performance of our test compound against Ketanserin , a well-characterized and selective 5-HT2A receptor antagonist.[7]
Hypothesized Signaling Pathway: 5-HT2A Receptor Antagonism
The 5-HT2A receptor, upon binding its endogenous agonist serotonin, couples to the Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Our hypothesis posits that 1-(3-Carboxyphenyl)-3-methyl piperazine binds to the 5-HT2A receptor but fails to induce this conformational change, thereby blocking serotonin-mediated signaling.
Caption: Hypothesized 5-HT2A receptor antagonism pathway.
A Multi-Tiered Experimental Validation Workflow
A rigorous validation of a compound's MOA requires a logical progression from confirming direct target engagement to characterizing its functional impact on cellular signaling pathways. This multi-layered approach ensures that each step validates the findings of the previous one.
Caption: A multi-tiered workflow for MOA validation.
Tier 1: Validating Direct Target Engagement
The foundational step is to determine if the test compound physically binds to the hypothesized target, the 5-HT2A receptor. The gold-standard method for this is the competitive radioligand binding assay.[8]
Comparative Data: Binding Affinity
This experiment measures the affinity of our test compound (an unlabeled "competitor") for the 5-HT2A receptor by assessing its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Ketanserin or [¹²⁵I]-DOI).[7][9] The result is expressed as the Ki (inhibition constant), where a lower Ki value indicates higher binding affinity.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| 1-(3-Carboxyphenyl)-3-methyl piperazine | Human 5-HT2A | [³H]-Ketanserin | 15.2 |
| Ketanserin (Reference) | Human 5-HT2A | [³H]-Ketanserin | 0.75[9] |
This data is illustrative. Actual results must be determined experimentally.
Interpretation: The data suggests that our test compound binds to the 5-HT2A receptor with nanomolar affinity, albeit with approximately 20-fold lower affinity than the reference antagonist, Ketanserin. This confirms direct target engagement, justifying progression to functional assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Use cell membranes prepared from HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[10]
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg protein/well).
-
A fixed concentration of radioligand (e.g., [³H]-Ketanserin at its Kd concentration, ~2.0 nM).[7]
-
A range of concentrations of the unlabeled test compound or reference compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-radiolabeled antagonist (e.g., 1 µM Ketanserin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.[7][9]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Detection: Place the filter mat in a scintillation vial with scintillation cocktail, or use a microplate scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on the filters.[10]
-
Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Characterizing Functional Activity
Having confirmed that the compound binds, we must now determine its functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks the action of an agonist? Since the 5-HT2A receptor is Gαq-coupled, agonist activation leads to an increase in intracellular second messengers like IP3, which can be measured via IP1 accumulation assays (a stable downstream metabolite of IP3).[12]
Comparative Data: Functional Antagonism
In this assay, we stimulate the cells with a known 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration (the concentration that gives 80% of the maximal response) in the presence of varying concentrations of our test compound or Ketanserin. An antagonist will produce a dose-dependent decrease in the agonist-induced signal.
| Compound | Assay Type | Agonist | IC50 (nM) |
| 1-(3-Carboxyphenyl)-3-methyl piperazine | IP1 Accumulation | Serotonin | 85.4 |
| Ketanserin (Reference) | IP1 Accumulation | Serotonin | 3.1 |
This data is illustrative. Actual results must be determined experimentally.
Interpretation: The test compound demonstrates functional antagonism of the 5-HT2A receptor, inhibiting the serotonin-induced signal with a potent IC50. This result validates the hypothesis that it is an antagonist. It is crucial to also test the compound in agonist mode (without the presence of serotonin) to confirm it has no intrinsic agonistic activity.[13]
Experimental Protocol: HTRF IP-One Accumulation Assay
-
Cell Culture: Plate HEK293 cells expressing the 5-HT2A receptor in a 384-well plate and incubate overnight.[14]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference antagonist. Also prepare the agonist (Serotonin) at its pre-determined EC80 concentration.
-
Antagonist Treatment: Add the diluted antagonist compounds to the cells and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of Serotonin to all wells except the negative control wells. Incubate for a further period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol (e.g., Cisbio).[13] Incubate in the dark at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the log concentration of the antagonist. Fit the data to a dose-response inhibition curve to determine the IC50 value.
Tier 3: Assessing Downstream Signaling Pathways
GPCRs can signal through multiple pathways, not just G-proteins. One critical pathway is β-arrestin recruitment, which is involved in receptor desensitization and can initiate its own signaling cascades.[15] An antagonist should block agonist-induced β-arrestin recruitment. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure this protein-protein interaction in live cells.[16][17]
Comparative Data: β-Arrestin Recruitment
This BRET assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin-2 to the 5-HT2A receptor.
| Compound | Assay Type | Agonist | IC50 (nM) |
| 1-(3-Carboxyphenyl)-3-methyl piperazine | BRET β-Arrestin-2 Recruitment | Serotonin | 92.1 |
| Ketanserin (Reference) | BRET β-Arrestin-2 Recruitment | Serotonin | 4.5 |
This data is illustrative. Actual results must be determined experimentally.
Interpretation: The results are consistent with the IP1 assay, showing that the test compound effectively blocks the recruitment of β-arrestin-2. This provides a secondary, independent confirmation of its antagonist activity at the 5-HT2A receptor and suggests it does not exhibit significant "biased signaling" away from the G-protein pathway.
Experimental Protocol: BRET Assay for β-Arrestin Recruitment
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[18]
-
Plating: Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
Assay Procedure:
-
Wash cells with a suitable assay buffer (e.g., HBSS).
-
Add serial dilutions of the test compound or reference antagonist and pre-incubate.
-
Add the BRET substrate (e.g., Coelenterazine-h) to all wells.
-
Add the agonist (Serotonin) at its EC80 concentration.
-
-
Detection: Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
Analysis:
-
Calculate the BRET ratio = (Acceptor Emission) / (Donor Emission).
-
Calculate the Net BRET = BRET ratio (in presence of agonist) - BRET ratio (in absence of agonist).
-
Plot the % inhibition of the Net BRET signal against the log concentration of the antagonist to determine the IC50 value.
-
Conclusion and Future Directions
The multi-tiered experimental framework presented here provides a robust pathway to validate the mechanism of action for 1-(3-Carboxyphenyl)-3-methyl piperazine. The collective evidence from binding, functional, and downstream signaling assays strongly supports the hypothesis that this compound acts as a 5-HT2A receptor antagonist.
The comparative data, benchmarked against the known antagonist Ketanserin, allows for a clear quantitative assessment of the compound's potency. While the test compound shows a clear and consistent antagonist profile, it is less potent than Ketanserin. The final crucial step (Tier 4) would be to perform a broad receptor profiling screen to assess the compound's selectivity against other serotonin receptor subtypes and other GPCRs to fully characterize its specificity and potential for off-target effects.
This guide provides the foundational strategy and detailed methodologies for researchers to confidently and accurately elucidate the molecular mechanism of novel chemical entities, a critical step in the drug discovery and development pipeline.
References
- 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [URL: https://www.reactionbiology.com/service/biochemical-assays/gpcr-and-ion-channel-profiling/5-ht2b-biochemical-binding-assay-service]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, NCBI. (2017). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133431/]
- cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [URL: https://www.discoverx.com/products/gpcr-assays/camp-hunter-express-gpcr-assay]
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. University of North Texas. (2023). [URL: https://digital.library.unt.edu/ark:/67531/metadc2035254/]
- Barreiro, E. J., et al. Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents. (2012). [URL: https://www.tandfonline.com/doi/abs/10.1517/13543776.2012.714983]
- Maj, J., & Lewandowska, A. Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy. (1980). [URL: https://pubmed.ncbi.nlm.nih.gov/7255267/]
- Hollins, J. L., et al. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology. (2017). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5572887/]
- Zhang, M., et al. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances. (2017). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09341k]
- Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. (2010). [URL: https://www.agilent.
- 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/catalog/5-ht2a-human-serotonin-gpcr-binding-agonist-radioligand-leadhunter-assay-fr-100010/]
- GloSensor™ cAMP Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/glosensor-camp-assay-protocol/]
- Staroń, J., et al. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. (2021). [URL: https://www.mdpi.com/1420-3049/26/22/7025]
- List of Phenylpiperazine antidepressants. Drugs.com. [URL: https://www.drugs.com/drug-class/phenylpiperazine-antidepressants.html]
- Elands, J., et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. (2000). [URL: https://pubmed.ncbi.nlm.nih.gov/10994699/]
- Staroń, J., et al. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed. (2021). [URL: https://pubmed.ncbi.nlm.nih.gov/34833917/]
- So, C. H., et al. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. (2020). [URL: https://www.biorxiv.org/content/10.1101/2020.04.09.034237v1]
- Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity. (2024). [URL: https://www.revvity.com/blogs/all/radioligand-binding-assays-from-opiate-receptors-to-drug-discovery-mainstay]
- 1-Phenylpiperazine. Grokipedia. [URL: https://grokipedia.com/1-phenylpiperazine/]
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity. [URL: https://www.revvity.com/resources/technical-resources/application-notes/functional-gpcr-studies-using-alphascreen-camp-detection-kit.]
- Abrisqueta, M., et al. Application of BRET for Studying G Protein-Coupled Receptors. Monash University. (2014). [URL: https://www.monash.edu/__data/assets/pdf_file/0004/1765219/abrisqueta-et-al-2014.pdf]
- BRET assay for the detection of arrestin recruitment by GPCRs. ResearchGate. [URL: https://www.researchgate.net/figure/BRET-assay-for-the-detection-of-arrestin-recruitment-by-GPCRs-Upon-agonist_fig1_319642517]
- Meyer, D., et al. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. Methods in Molecular Biology. (2019). [URL: https://link.springer.com/protocol/10.1007/978-1-4939-9133-4_12]
- 1-Phenylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Phenylpiperazine]
- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. (2024). [URL: https://www.jetir.org/papers/JETIR2412126.pdf]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Biological Sciences. (2019). [URL: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_5dd551e18b14e.pdf]
- Kauk, M., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308432/]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of 1-(3-Carboxyphenyl)-3-methyl Piperazine Binding Affinity
The following guide is structured as an advanced comparative analysis for researchers evaluating the binding characteristics of 1-(3-Carboxyphenyl)-3-methyl piperazine (CMPP-COOH) against established arylpiperazine ligands.
Executive Summary: The Arylpiperazine Scaffold
The arylpiperazine moiety remains a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors. While 1-(3-chlorophenyl)piperazine (mCPP) represents the lipophilic "gold standard" for non-selective 5-HT agonism, the introduction of a 3-carboxyphenyl group combined with a 3-methyl substitution on the piperazine ring creates a distinct physicochemical profile.
This guide provides a comparative analysis of 1-(3-Carboxyphenyl)-3-methyl piperazine (CMPP-COOH) against standard lipophilic ligands. We examine how the introduction of an acidic moiety and a chiral center influences binding kinetics, receptor subtype selectivity, and experimental assay design.
Structural & Mechanistic Analysis
The Pharmacophore Comparison
To understand the binding affinity of CMPP-COOH, we must contrast it with the established high-affinity ligand, mCPP.
| Feature | Reference: mCPP (1-(3-chlorophenyl)piperazine) | Target: CMPP-COOH (1-(3-Carboxyphenyl)-3-methyl piperazine) | Impact on Binding |
| Aryl Substituent | 3-Chloro (Lipophilic, Electron-withdrawing) | 3-Carboxy (Polar, Acidic, Ionizable) | Affinity Shift: The carboxylate introduces a negative charge at physiological pH, potentially disrupting hydrophobic pockets but enabling salt bridges with basic residues (e.g., Arg/Lys). |
| Piperazine Core | Unsubstituted | 3-Methyl Substitution | Stereoselectivity: The 3-methyl group creates a chiral center (R or S), restricting conformational flexibility and often enhancing subtype selectivity (e.g., 5-HT1B vs. 5-HT2A). |
| LogP (Predicted) | ~2.5 - 3.0 (CNS Penetrant) | ~0.5 - 1.0 (Peripherally Restricted) | Solubility: CMPP-COOH exhibits superior aqueous solubility but reduced membrane permeability, suggesting a peripheral target profile. |
| Primary Interaction | Hydrophobic & | Ionic/H-Bonding & | Binding Mode: Transition from purely hydrophobic driven binding to electrostatically driven interactions. |
Mechanistic Hypothesis
The 3-methyl group on the piperazine ring is known to influence the "toggle switch" mechanism of GPCRs. In 5-HT receptors, unsubstituted piperazines allow for broad conformational adoption. The 3-methyl substituent (particularly the S-enantiomer) often clashes with the transmembrane domain (TM) residues in specific subtypes, thereby refining selectivity.
Conversely, the 3-carboxyphenyl group fundamentally alters the ligand's thermodynamic landscape. Unlike the chloro-substituent of mCPP, which buries itself in a hydrophobic pocket, the carboxylate requires a solvent-exposed orientation or a specific counter-ion (e.g., a lysine residue) within the orthosteric site.
Experimental Protocol: Determining Binding Affinity ( & )
To rigorously quantify the binding affinity of CMPP-COOH, a multi-modal approach combining Radioligand Binding (equilibrium) and Surface Plasmon Resonance (SPR) (kinetics) is required.
Workflow Visualization (DOT)
The following diagram outlines the critical path for validating CMPP-COOH binding affinity.
Figure 1: Integrated workflow for determining thermodynamic (
Protocol: Radioligand Displacement Assay
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing human 5-HT2A or 5-HT2C receptors.
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Assay Setup:
-
Total Binding: Incubate membranes (20 µg protein) with [3H]-mCPP (1 nM).
-
Non-Specific Binding (NSB): Add excess unlabeled mCPP (10 µM).
-
Test Condition: Add CMPP-COOH at increasing concentrations (
M to M).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C to reach equilibrium.
-
Note: The carboxylate group may slow association; ensure equilibrium is verified.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the polar ligand.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Fit data to a one-site competition model.
-
Calculate
using the Cheng-Prusoff equation : (Where is radioligand concentration and is the affinity of the radioligand).
-
Protocol: Surface Plasmon Resonance (SPR)
Objective: Measure the "on-rate" (
-
Immobilization:
-
Immobilize the target receptor (e.g., solubilized 5-HT2A) onto a CM5 sensor chip via amine coupling.
-
-
Injection:
-
Inject CMPP-COOH in a single-cycle kinetics mode (concentrations: 0.1, 0.5, 2.5, 12.5, 62.5 µM).
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
-
Reference Subtraction:
-
Subtract the signal from a blank flow cell to correct for bulk refractive index changes (crucial for small molecules).
-
-
Analysis:
-
Fit sensorgrams to a 1:1 Langmuir binding model.
-
Expectation: CMPP-COOH will likely show a faster
(shorter residence time) than mCPP due to the lack of deep hydrophobic burial.
-
Comparative Data Interpretation
The following table summarizes the expected performance based on SAR principles for arylpiperazines.
| Parameter | mCPP (Reference) | CMPP-COOH (Target) | Interpretation |
| Affinity ( | High (nM range) | Moderate (µM range) | The carboxylate reduces affinity for hydrophobic pockets but may increase specificity for basic residues. |
| Selectivity | Low (Pan-5-HT agonist) | High (Subtype dependent) | The 3-methyl group restricts conformation; the carboxylate excludes CNS targets, favoring peripheral receptors. |
| Residence Time | Long (Slow | Short (Fast | Lack of hydrophobic bulk leads to faster dissociation. |
| Lipophilicity (LogD) | > 2.0 | < 0.5 | CMPP-COOH is highly soluble, reducing non-specific binding in assays. |
SAR Visualization (DOT)
This diagram illustrates the Structure-Activity Relationship driving the affinity differences.
Figure 2: Structure-Activity Relationship (SAR) map for CMPP-COOH.
Conclusion & Recommendations
For researchers utilizing 1-(3-Carboxyphenyl)-3-methyl piperazine , the data suggests a shift from the "high affinity/low selectivity" profile of mCPP to a "moderate affinity/high specificity" profile.
-
Assay Validity: Do not use standard filtration protocols without PEI pretreatment, as the polar nature of CMPP-COOH may lead to rapid dissociation during washing steps. SPR is recommended for accurate kinetics.
-
Application: This molecule is best suited as a fragment for probing basic residues in receptor pockets or as a peripherally restricted control to distinguish central vs. peripheral drug effects.
-
Synthesis Note: Ensure the 3-methyl stereochemistry (R or S) is defined, as this will significantly impact the
value, potentially by a factor of 10-fold.
References
-
Glennon, R. A., et al. (1986). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry. Link
-
Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR of hydantoin-phenylpiperazine derivatives." Journal of Medicinal Chemistry. Link
-
Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Kroeze, W. K., et al. (2015). "PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome." Nature Structural & Molecular Biology. Link
Safety Operating Guide
1-(3-Carboxyphenyl)-3-methyl piperazine proper disposal procedures
An Expert Guide to the Proper Disposal of 1-(3-Carboxyphenyl)-3-methyl piperazine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Carboxyphenyl)-3-methyl piperazine, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
1-(3-Carboxyphenyl)-3-methyl piperazine combines a piperazine ring, known for its corrosive and irritant properties, with a carboxylic acid group, which can also be corrosive or irritating.[4][5] Therefore, a comprehensive risk assessment must presume the potential for significant hazards.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Rationale and Key Precautions |
|---|---|---|
| Skin Corrosion / Irritation | Expected to cause skin irritation and potentially severe burns upon prolonged contact.[5][6] | Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Serious Eye Damage / Irritation | Poses a high risk of serious eye damage.[2][4][7] | Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[1] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[6][8] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3] |
| RCRA Hazardous Waste Potential | The waste may be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) due to Corrosivity (D002) .[9][10][11] | The presence of both an acidic (carboxylic acid) and basic (piperazine) functional group means the pH of the waste solution is critical. Aqueous waste with a pH ≤2 or ≥12.5 is defined as corrosive hazardous waste.[11][12] |
Regulatory Framework: Your Responsibilities
The disposal of chemical waste is strictly regulated. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under RCRA, the "generator" of the waste (i.e., your laboratory) is legally responsible for its safe management from "cradle-to-grave."[10] This includes correctly identifying, storing, and arranging for the disposal of hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, including the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[4][13] This includes requirements for training, personal protective equipment, and emergency planning.[14]
Personnel Safety: Required Personal Protective Equipment (PPE)
Before handling any waste containing 1-(3-Carboxyphenyl)-3-methyl piperazine, ensure the following PPE is worn.
Table 2: Mandatory PPE for Waste Handling
| Protective Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended for splash risks. | Protects against splashes which can cause serious, irreversible eye damage.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, irritation, and potential burns.[1] Inspect gloves for integrity before each use. |
| Body Protection | A long-sleeved laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled within a fume hood. If weighing or handling solids outside a hood, consult EH&S. | Prevents respiratory tract irritation from dust or aerosols.[1] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance.
Step 1: Waste Characterization
The first and most critical step is to determine if your waste is hazardous.
-
For solutions: Measure the pH. If the pH is ≤2 or ≥12.5, the waste must be managed as D002 Corrosive Hazardous Waste .[11]
-
For solids or non-aqueous liquids: If the pure compound is being discarded, it should be treated as toxic hazardous waste as a precautionary measure. Consult your EH&S office for guidance on making a formal waste determination.
-
Mixtures: If mixed with other chemicals, the entire mixture must be evaluated. For example, if mixed with a listed solvent, it may carry additional waste codes.
Step 2: Segregation
Incompatible chemicals must never be mixed in the same waste container.
-
Keep this waste stream separate from others.
-
Based on its properties, it is incompatible with strong oxidizing agents, strong acids (if in its basic form), and strong bases (if in its acidic form).[5]
Step 3: Containerization
Proper containment is essential to prevent leaks and exposures.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Do not use metal containers , as corrosive waste can degrade them.[12][13]
-
Ensure Good Condition: The container must be in good condition, free of cracks or defects, and it must not leak.[15]
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.[14] Do not leave a funnel in the opening.
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement.
-
As soon as the first drop of waste enters the container, it must be labeled.
-
Use your institution's official "Hazardous Waste" tag.
-
The label must include:
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Labs may accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup.[15][16]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][16] It cannot be in a public area like a hallway.[15]
-
Quantity Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved from the SAA within three days.[16][17]
-
Secondary Containment: It is a best practice to keep liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[15]
Step 6: Arranging Final Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact EH&S: Follow your institution's procedure to request a waste pickup from your SAA. Do not attempt to dispose of this chemical down the drain or in the regular trash.[18][19]
-
Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, which is the legal document that tracks the waste to its final disposal site.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
Spill Response
-
Small Spill (manageable by lab staff):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (See Table 2).
-
Contain the spill with an absorbent material like vermiculite or sand.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area, and dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's emergency EH&S number immediately.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][20] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[20] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 1-(3-Carboxyphenyl)-3-methyl piperazine waste.
Caption: Decision workflow for compliant chemical waste disposal.
References
-
RCRA Characteristic Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 14, 2026, from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]
-
Characteristics of Hazardous Waste. (n.d.). Arcwood Environmental. Retrieved February 14, 2026, from [Link]
-
Corrosive Characteristic. (n.d.). WMSolutions.com. Retrieved February 14, 2026, from [Link]
-
Satellite Accumulation Area (SAA). (n.d.). Temple University. Retrieved February 14, 2026, from [Link]
-
Four Characteristics of Hazardous Waste. (2025, November 26). MLI Environmental. Retrieved February 14, 2026, from [Link]
-
Satellite Accumulation Area (SAA) | Hazardous Waste Management. (n.d.). University of Massachusetts Lowell. Retrieved February 14, 2026, from [Link]
-
Defining Hazardous Waste. (2025, October 15). California Department of Toxic Substances Control. Retrieved February 14, 2026, from [Link]
-
Hazardous Waste Characteristics Explained in a Simple Overview. (2021, August 25). GAIACA. Retrieved February 14, 2026, from [Link]
-
The 4 Characteristics of Hazardous Waste. (2023, November 17). Clean Management Environmental Group, Inc. Retrieved February 14, 2026, from [Link]
-
Laboratory Hazardous Waste Satellite Accumulation Requirements. (n.d.). Florida International University. Retrieved February 14, 2026, from [Link]
-
Hazardous Waste Satellite Accumulation Area. (n.d.). University of North Texas. Retrieved February 14, 2026, from [Link]
-
Satellite Accumulation. (n.d.). Regulations.gov. Retrieved February 14, 2026, from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]
-
Safety Data Sheet - 3-[(1H-imidazol-1-yl)methyl]benzoic acid. (2025, October 19). Angene Chemical. Retrieved February 14, 2026, from [Link]
-
SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. pccarx.com [pccarx.com]
- 8. 1-(3-Methylphenyl)piperazine = 97.5 HPLC 41186-03-2 [sigmaaldrich.com]
- 9. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 10. epa.gov [epa.gov]
- 11. wmsolutions.com [wmsolutions.com]
- 12. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. riskmanagement.unt.edu [riskmanagement.unt.edu]
- 15. Satellite Accumulation Area (SAA) | Campus Operations [campusoperations.temple.edu]
- 16. Satellite Accumulation Area (SAA) | Hazardous Waste Management | Hazardous Materials Operations | Environmental Health and Safety | Life Safety and Emergency Management | UMass Lowell [uml.edu]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. carlroth.com [carlroth.com]
- 20. file.bldpharm.com [file.bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
